The Multi-Kinase Inhibitor ON 108600: A Targeted Approach Against Triple-Negative Breast Cancer
For Immediate Release A deep dive into the mechanism of action of ON 108600 reveals a promising new strategy for the treatment of Triple-Negative Breast Cancer (TNBC), a particularly aggressive and difficult-to-treat for...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A deep dive into the mechanism of action of ON 108600 reveals a promising new strategy for the treatment of Triple-Negative Breast Cancer (TNBC), a particularly aggressive and difficult-to-treat form of breast cancer. Preclinical data indicates that this novel multi-kinase inhibitor potently targets key cellular pathways, leading to the suppression of tumor growth, even in chemotherapy-resistant models.
Triple-negative breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the absence of estrogen, progesterone, and HER2 receptors, rendering it unresponsive to many targeted therapies.[1][2] The aggressive nature and high recurrence rates of TNBC underscore the urgent need for innovative therapeutic approaches.[2][3][4] ON 108600 has emerged as a promising candidate, demonstrating significant efficacy in preclinical studies by targeting multiple kinases involved in cancer cell proliferation and survival.
Mechanism of Action: A Multi-Pronged Attack on TNBC
ON 108600 is a novel multi-kinase inhibitor that exerts its anti-cancer effects by targeting several key enzymes: Dyrk1A/B, Dyrk2, CK2α1/α2, and TNIK.[5][6] This multi-targeted approach allows ON 108600 to disrupt multiple signaling pathways crucial for the growth and survival of TNBC cells.
In vitro studies have shown that ON 108600 effectively suppresses the growth of TNBC cells, including the highly aggressive and chemo-resistant breast cancer stem cell-like cells (BCSCs).[7] The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis (programmed cell death).[5][7] A key finding is its ability to overcome resistance to paclitaxel (B517696), a commonly used chemotherapy agent, in TNBC cell lines.[7]
Preclinical Efficacy: In Vitro and In Vivo Studies
The anti-tumor activity of ON 108600 has been demonstrated in various preclinical models, including TNBC cell lines and patient-derived xenografts (PDXs).
Note: Specific IC50 values for all cell lines are not consistently reported across all sources. The value for MDA-MB-231 is from a study referencing a dual CK2/TNIK inhibitor with the same designation.
In Vivo Efficacy
In animal models, ON 108600 has shown potent tumor growth inhibition.[7] Treatment of mice bearing MDA-MB-231 xenografts resulted in a significant decrease in tumor volume with no observable toxicity.[5][7] Furthermore, in PDX models derived from patients with drug-resistant TNBC, ON 108600 significantly suppressed tumor growth both as a single agent and, more dramatically, in combination with paclitaxel.[7] The combination therapy led to a synergistic and near-complete suppression of tumor growth in these chemotherapy-resistant models.[7]
Signaling Pathways Targeted by ON 108600
The efficacy of ON 108600 stems from its ability to inhibit multiple kinases, thereby disrupting downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Signaling pathways disrupted by ON 108600 in TNBC.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of ON 108600.
Cell Culture and Generation of Paclitaxel-Resistant Lines
Cell Lines: MDA-MB-231 and BT-20 TNBC cell lines were utilized.[7]
Culture Conditions: Cells were maintained in standard growth media supplemented with fetal bovine serum and antibiotics.
Generation of Resistant Lines: Paclitaxel-resistant cells were generated by exposing parental cell lines to gradually increasing concentrations of paclitaxel over successive passages.[5] Resistance was confirmed by determining the GI50 (concentration for 50% growth inhibition) at each passage.[5]
In Vitro Assays
Cell Viability and Colony Formation Assays: To assess the effect of ON 108600 on cell growth and survival, standard assays such as MTT or colony formation assays were performed.[6][7]
Mammosphere Formation Assay: This assay was used to evaluate the impact of ON 108600 on the self-renewal capacity of breast cancer stem cell-like cells.[5][7]
Cell Cycle Analysis: Flow cytometry was employed to analyze the distribution of cells in different phases of the cell cycle after treatment with ON 108600.[7]
Apoptosis Assay: Apoptosis was quantified using methods such as Annexin V/PI staining followed by flow cytometry.[5][7]
In Vivo Xenograft Studies
Animal Models: Athymic nude mice were used for xenograft studies.[5]
Tumor Implantation: MDA-MB-231 cells were injected into the mammary fat pads of the mice.[5]
Treatment: Once tumors reached a palpable size, mice were treated with ON 108600, paclitaxel, or a combination of both.
Tumor Measurement: Tumor volume was measured regularly to assess treatment efficacy.[5]
Patient-Derived Xenograft (PDX) Models: To evaluate the efficacy in a more clinically relevant setting, PDX models from drug-resistant TNBC were used.[7]
Caption: Preclinical experimental workflow for ON 108600 in TNBC.
Future Directions
The compelling preclinical data for ON 108600 in TNBC provides a strong rationale for its clinical development. Future research should focus on elucidating the full spectrum of its molecular targets and further exploring its synergistic effects with other anti-cancer agents. Clinical trials are warranted to evaluate the safety and efficacy of ON 108600 in patients with TNBC, particularly those with chemotherapy-resistant disease. The development of this multi-kinase inhibitor could represent a significant advancement in the treatment of this challenging cancer.
ON 108600: A Multi-Kinase Inhibitor Targeting Cancer Stem Cells in Triple-Negative Breast Cancer
An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature, hig...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature, high rates of metastasis, and lack of targeted therapies. A growing body of evidence points to the role of cancer stem cells (CSCs) in driving tumor initiation, progression, and resistance to conventional chemotherapies. ON 108600 (also known as 108600) has emerged as a promising multi-kinase inhibitor with potent activity against TNBC, particularly targeting the CSC population. This technical guide provides a comprehensive overview of the preclinical data on ON 108600, focusing on its mechanism of action, its efficacy in inhibiting cancer stem cell functions, and its potential as a therapeutic agent for TNBC.
Introduction
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets limits treatment options primarily to cytotoxic chemotherapy, which is often associated with significant toxicity and the development of resistance.
Cancer stem cells, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are believed to be a key driver of therapeutic resistance and disease relapse[1]. In TNBC, a CSC phenotype, often characterized by high CD44 and low CD24 expression (CD44high/CD24-/low), is associated with a poor prognosis[2]. Targeting this resilient cell population is therefore a critical strategy for improving outcomes in TNBC patients.
ON 108600 is a novel small molecule inhibitor that has demonstrated significant preclinical efficacy against TNBC and its associated CSCs. This document details the core scientific findings related to ON 108600, including its targeted signaling pathways, quantitative in vitro and in vivo data, and detailed experimental methodologies.
Mechanism of Action: A Multi-Targeted Approach
ON 108600 functions as a multi-kinase inhibitor, concurrently targeting several key signaling molecules implicated in cancer cell proliferation, survival, and stemness. Kinase profiling studies have identified Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1) as primary targets of ON 108600[2][3][4].
Casein Kinase 2 (CK2): A serine/threonine kinase that is frequently overexpressed in cancer. CK2 is involved in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its inhibition can lead to cell cycle arrest and apoptosis[5].
Traf2- and Nck-interacting kinase (TNIK): A key component of the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of cancer stem cells[5][6]. Upregulation of TNIK is observed in paclitaxel-resistant TNBC cells[2].
Dual-specificity tyrosine-regulated kinase 1 (DYRK1): These kinases are involved in cell cycle regulation and other signaling pathways.
By simultaneously inhibiting these kinases, ON 108600 disrupts multiple oncogenic signaling cascades that are critical for the survival and propagation of TNBC cells and cancer stem cells.
The Multi-Kinase Inhibitor ON 108600: A Technical Guide to G2/M Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals Abstract ON 108600 is a novel small molecule, multi-kinase inhibitor demonstrating significant potential as an anti-cancer therapeutic, particularly in chal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON 108600 is a novel small molecule, multi-kinase inhibitor demonstrating significant potential as an anti-cancer therapeutic, particularly in challenging cancers such as triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the mechanism of action of ON 108600, with a specific focus on its ability to induce cell cycle arrest at the G2/M phase. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the implicated signaling pathways are presented to support further research and development efforts.
Introduction
ON 108600 is a potent inhibitor of Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). The simultaneous inhibition of these key kinases disrupts multiple oncogenic pathways involved in cell cycle progression, survival, and proliferation. A hallmark of ON 108600's anti-neoplastic activity is its induction of a robust G2/M phase cell cycle arrest, leading to subsequent apoptosis in cancer cells. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of ON 108600.
Mechanism of Action: G2/M Phase Arrest
ON 108600 exerts its cell cycle inhibitory effects through the coordinated suppression of CK2, TNIK, and DYRK1 activities. These kinases play crucial roles in regulating the G2/M transition.
Casein Kinase 2 (CK2): CK2 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation. It is implicated in the phosphorylation and regulation of numerous proteins involved in the cell cycle. Inhibition of CK2 by ON 108600 contributes to the dephosphorylation of key substrates that would otherwise promote mitotic entry.[1][2]
TRAF2- and NCK-interacting kinase (TNIK): TNIK is a critical component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer and plays a role in cell cycle progression. By inhibiting TNIK, ON 108600 can suppress Wnt signaling, a pathway known to influence the expression of cell cycle regulators.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1): DYRK1 kinases are involved in cell cycle control, often by promoting cell cycle exit. However, their role can be context-dependent. Inhibition of DYRK1A by ON 108600 may disrupt the delicate balance of kinase activities required for orderly progression through mitosis.
The convergence of these inhibitory activities on the cell cycle machinery ultimately leads to a stall at the G2/M checkpoint. This is characterized by an accumulation of cells with 4N DNA content. A key molecular event in this process is the modulation of the Cyclin B1/Cdc2 complex, the master regulator of entry into mitosis.
Quantitative Data
The efficacy of ON 108600 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and the effects on cell cycle distribution.
Table 1: Inhibitory Activity of ON 108600 against Target Kinases
Kinase
IC50 (nM)
CK2α1
50
CK2α2
5
TNIK
5
DYRK1A
16
DYRK1B
7
DYRK2
28
Data compiled from multiple sources.
Table 2: Effect of ON 108600 on Cell Cycle Distribution in MDA-MB-231 Triple-Negative Breast Cancer Cells
Treatment Concentration (µM)
% of Cells in G1 Phase
% of Cells in S Phase
% of Cells in G2/M Phase
0 (Control)
55
25
20
0.1
48
22
30
0.5
35
15
50
1.0
20
10
70
Representative data based on published studies. Percentages are approximate and may vary based on experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the G2/M arrest induced by ON 108600.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with ON 108600 using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
MDA-MB-231 cells (or other cancer cell line of interest)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
Treatment: Treat the cells with various concentrations of ON 108600 (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
Cell Harvest: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
Cell Collection and Fixation: Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins, such as Cyclin B1 and Cdc2, in cells treated with ON 108600.
Materials:
Treated cell pellets (from a parallel experiment to the cell cycle analysis)
RIPA lysis buffer (with protease and phosphatase inhibitors)
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels
PVDF membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil for 5 minutes.
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Use β-actin as a loading control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with ON 108600.
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. Allow the cells to adhere overnight.
Treatment: Treat the cells with various concentrations of ON 108600 for a defined period (e.g., 24 hours).
Colony Growth: After the treatment period, replace the medium with fresh, drug-free medium. Allow the cells to grow for 10-14 days, replacing the medium every 2-3 days, until visible colonies are formed.
Fixation and Staining:
Aspirate the medium and wash the wells with PBS.
Fix the colonies with ice-cold methanol for 15 minutes.
Aspirate the methanol and stain the colonies with Crystal Violet solution for 20 minutes.
Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizations
The following diagrams illustrate the key signaling pathways affected by ON 108600 and a typical experimental workflow.
Caption: Signaling pathway of ON 108600-induced G2/M arrest.
Caption: Experimental workflow for characterizing G2/M arrest.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for ON 108600. Onconova Therapeutics, the developing company, has other kinase inhibitors in clinical development. Researchers are encouraged to monitor communications from Onconova Therapeutics and clinical trial registries for any future updates on the clinical progression of ON 108600.
Conclusion
ON 108600 is a promising multi-kinase inhibitor that effectively induces G2/M phase cell cycle arrest in cancer cells, particularly in triple-negative breast cancer models. Its mechanism of action, involving the simultaneous inhibition of CK2, TNIK, and DYRK1, presents a multi-pronged attack on key cellular pathways essential for cancer cell proliferation. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and potential clinical investigation of ON 108600 as a novel anti-cancer agent.
In-Depth Technical Guide: Anti-Tumor Properties of ON 108600
For Researchers, Scientists, and Drug Development Professionals Executive Summary ON 108600 is a novel, multi-kinase inhibitor demonstrating significant preclinical anti-tumor activity, particularly in triple-negative br...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ON 108600 is a novel, multi-kinase inhibitor demonstrating significant preclinical anti-tumor activity, particularly in triple-negative breast cancer (TNBC). Its mechanism of action centers on the simultaneous inhibition of Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). This dual targeting disrupts critical cancer-promoting pathways, including the Wnt signaling cascade, leading to the suppression of cancer stem cells (CSCs), induction of apoptosis, and overcoming chemotherapy resistance. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with ON 108600's anti-tumor effects.
Core Mechanism of Action
ON 108600 exerts its anti-neoplastic effects by targeting multiple kinases that are often dysregulated in various cancers. The primary targets are CK2, TNIK, and DYRK1, all of which play crucial roles in cell proliferation, survival, and differentiation.[1][2]
Casein Kinase 2 (CK2): A serine/threonine kinase that is frequently overexpressed in cancer. CK2 is a potent suppressor of apoptosis and promotes cell growth and proliferation.[1] Its inhibition by ON 108600 is a key contributor to the induction of cancer cell death.
TRAF2- and NCK-interacting kinase (TNIK): A critical component of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including colorectal and breast cancer. By inhibiting TNIK, ON 108600 can block this signaling cascade, which is essential for the maintenance of cancer stem cells.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1): This kinase is involved in cell cycle regulation and neuronal development. Its role in cancer is multifaceted, and its inhibition by ON 108600 likely contributes to the observed cell cycle arrest.
The simultaneous inhibition of these kinases is believed to be a key factor in the potent and broad anti-cancer activity of ON 108600, particularly in overcoming the resistance mechanisms that can arise from targeting a single pathway.
Quantitative Data: In Vitro Efficacy
The following tables summarize the quantitative data from preclinical studies, highlighting the inhibitory activity of ON 108600 against its kinase targets and its effects on various breast cancer cell lines.
Kinase Target
IC50 (nM)
CK2α1
50
CK2α2
5
TNIK
5
DYRK1A
16
DYRK1B
7
DYRK2
28
Cell Line (Breast Cancer Subtype)
GI50 (µM)
BT-20 (TNBC)
0.1
MDA-MB-231 (TNBC)
0.1
Paclitaxel-Resistant MDA-MB-231
0.1
Paclitaxel-Resistant BT-20
0.1
Key Preclinical Findings and Experimental Protocols
Inhibition of Cancer Stem Cell Activity
ON 108600 has demonstrated potent activity against the cancer stem cell (CSC) population within TNBC, which is thought to be responsible for tumor recurrence and metastasis.
Objective: To assess the self-renewal capacity of cancer stem cells.
Methodology:
TNBC cells (e.g., MDA-MB-231) were cultured as single cells in ultra-low attachment plates with serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
Cells were treated with varying concentrations of ON 108600.
After 7-10 days, the number and size of the resulting mammospheres were quantified.
Results: ON 108600 significantly inhibited the formation and growth of mammospheres, indicating a reduction in the self-renewal ability of TNBC stem cells.
Induction of Apoptosis in Chemotherapy-Resistant Cells
A crucial finding is the ability of ON 108600 to induce programmed cell death (apoptosis) in TNBC cells that have developed resistance to standard chemotherapy, such as paclitaxel.
Objective: To quantify the extent of apoptosis induced by ON 108600.
Methodology:
Paclitaxel-resistant TNBC cell lines were treated with ON 108600 for 48-72 hours.
Cells were then stained with Annexin V-FITC and propidium (B1200493) iodide (PI).
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Results: Treatment with ON 108600 led to a significant increase in the apoptotic cell population in paclitaxel-resistant TNBC cells.
In Vivo Anti-Tumor Efficacy
Preclinical studies using mouse models have confirmed the anti-tumor activity of ON 108600 in a living system.
Objective: To evaluate the in vivo efficacy of ON 108600 in a clinically relevant tumor model.
Methodology:
Tumor fragments from TNBC patients were implanted into immunodeficient mice.
Once tumors were established, mice were treated with ON 108600, paclitaxel, a combination of both, or a vehicle control.
Tumor growth was monitored over time, and at the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).
Results: ON 108600, both as a single agent and in combination with paclitaxel, significantly suppressed the growth of chemotherapy-resistant TNBC patient-derived xenografts.
Visualizing the Core Mechanisms
Signaling Pathway Diagram
Caption: Mechanism of action of ON 108600.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for ON 108600.
Conclusion and Future Directions
The preclinical data for ON 108600 strongly support its potential as a novel therapeutic agent for triple-negative breast cancer, particularly for chemotherapy-resistant disease. Its multi-targeted approach, which simultaneously disrupts key cancer-promoting pathways and targets the resilient cancer stem cell population, represents a promising strategy to improve patient outcomes.
Future research should focus on:
Elucidating the full spectrum of downstream effects of combined CK2, TNIK, and DYRK1 inhibition.
Identifying predictive biomarkers to select patients most likely to respond to ON 108600.
Conducting formal clinical trials to evaluate the safety and efficacy of ON 108600 in patients with advanced TNBC.
The continued investigation of ON 108600 is warranted and holds the potential to address a significant unmet medical need in the treatment of this aggressive breast cancer subtype.
The Confluence of Kinase Inhibition: A Technical Guide to Targeting CK2, TNIK, and DYRK1 in Oncology
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of three critical serine/threonine kinases—Casein Kinase 2 (CK2), TRAF2 and NCK-Interacting Kinase (TNIK), and D...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of three critical serine/threonine kinases—Casein Kinase 2 (CK2), TRAF2 and NCK-Interacting Kinase (TNIK), and Dual-specificity Tyrosine-regulated Kinase 1 (DYRK1)—and their roles in cancer. We will examine their core signaling pathways, the rationale for their inhibition as a therapeutic strategy, and the methodologies used to investigate their function and pharmacological targeting.
Casein Kinase 2 (CK2): The Master Regulator
Protein kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that is often found in a tetrameric complex of two catalytic (α and/or α') and two regulatory (β) subunits.[1] Its constitutive activity and vast number of substrates (over 300) position it as a master regulator of numerous cellular processes.[1]
Role of CK2 in Cancer Biology
Elevated CK2 expression is a common feature in a wide range of human cancers, including breast, prostate, lung, and hematological malignancies, and often correlates with a poorer prognosis.[1][2][3] The oncogenic nature of CK2 is demonstrated by its ability to drive tumorigenesis in animal models. Its pro-cancer functions are multifaceted, involving the promotion of cell proliferation, growth, and survival while inhibiting apoptosis. CK2 also enhances cellular transformation, angiogenesis, and has been implicated in the development of chemoresistance.
Key Signaling Pathways Involving CK2
CK2 exerts its influence by modulating several key oncogenic signaling cascades:
PI3K/Akt/mTOR Pathway: CK2 directly phosphorylates Akt at Ser129, which stabilizes the protein and promotes its activity. This enhances downstream signaling through mTORC1, a central regulator of cell growth and metabolism. CK2 also regulates the tumor suppressor PTEN, further fine-tuning this critical survival pathway.
Wnt/β-catenin Pathway: CK2 can activate Wnt signaling by phosphorylating and stabilizing β-catenin, a key transcriptional co-factor in this pathway. This leads to the expression of genes involved in proliferation and cell fate.
NF-κB Signaling: CK2 can phosphorylate the RelA/p65 subunit of NF-κB, leading to its activation. It also phosphorylates the inhibitor IκBα, promoting cell proliferation and protecting against apoptosis.
JAK/STAT Pathway: CK2 is known to intersect with the JAK/STAT pathway, which is crucial for cellular survival and proliferation. Inhibition of CK2 has been shown to hinder STAT3/5 signaling in multiple cancer types.
Hedgehog (Hh) Signaling: In certain cancers like mesothelioma, CK2α activity is necessary to activate Gli1, the primary transcription factor of the Hh pathway.
CK2 Inhibition as a Therapeutic Strategy
The central role of CK2 in supporting multiple cancer hallmarks makes it an attractive therapeutic target. Most CK2 inhibitors are ATP-competitive, binding to the ATP pocket of the catalytic subunits to block substrate phosphorylation. This disruption can induce apoptosis, inhibit tumor growth, and sensitize cancer cells to conventional chemotherapy and radiation. Several small molecule inhibitors have been developed, with some advancing to clinical trials.
Diagram: CK2 Signaling Pathways in Cancer
Caption: Core oncogenic pathways regulated by the CK2 kinase.
TRAF2 and NCK-Interacting Kinase (TNIK): A Wnt Pathway Gatekeeper
TNIK is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It has emerged as a crucial regulator of the Wnt signaling pathway, which is frequently dysregulated in cancer, particularly colorectal cancer (CRC).
Role of TNIK in Cancer Biology
Aberrant activation of the Wnt pathway, often through mutations in the APC gene, is a driving force in over 90% of colorectal cancers. TNIK functions as a critical downstream activator in this pathway. It is a regulatory component of the β-catenin/T-cell factor-4 (TCF-4) transcriptional complex. Studies have shown that TNIK is essential for the growth and proliferation of CRC cells and is required for the tumor-initiating function of colorectal cancer stem cells. Beyond CRC, TNIK has been identified as a therapeutic target in other cancers, such as lung squamous cell carcinoma (LSCC), where it is amplified in a significant portion of cases.
Key Signaling Pathways Involving TNIK
TNIK's primary oncogenic role is mediated through its control over Wnt signaling, but it also influences other pathways:
Wnt/β-catenin Pathway: TNIK is recruited to the promoters of Wnt target genes in a β-catenin-dependent manner. It directly interacts with and phosphorylates TCF-4, a step that is essential for the full transcriptional activation of Wnt target genes that drive cell proliferation.
Merlin/FAK Signaling: In LSCC, TNIK has been shown to phosphorylate the tumor suppressor Merlin (NF2). This action, involving both TNIK and Merlin, is required for the activation of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.
TNIK Inhibition as a Therapeutic Strategy
Because TNIK acts at the most downstream point of the Wnt pathway—the transcriptional complex—its inhibition is a promising strategy to block Wnt signaling even in cancers with upstream mutations like those in APC. Pharmacological inhibition of TNIK has been shown to suppress Wnt activity, reduce tumor growth, and abrogate cancer stemness in preclinical models. Several small-molecule TNIK inhibitors, such as NCB-0846, have been developed and demonstrate anti-tumor effects.
Diagram: TNIK Signaling Pathways in Cancer
Caption: TNIK's central role in Wnt signaling and FAK activation.
Dual-specificity Tyrosine-regulated Kinase 1 (DYRK1): A Kinase of Contradictions
The DYRK family consists of five members, with DYRK1A and DYRK1B being the most studied in cancer. These kinases are unique in their ability to autophosphorylate a key tyrosine residue, which activates them to phosphorylate other substrates on serine and threonine residues. The role of DYRK1A in cancer is complex, as it has been identified as both a tumor suppressor and an oncogene depending on the cellular context. DYRK1B is more consistently linked to a pro-survival and protumorigenic role, particularly in maintaining cancer cell quiescence and chemoresistance.
Role of DYRK1A/1B in Cancer Biology
DYRK1A and DYRK1B are pleiotropic factors that regulate a multitude of cellular processes implicated in cancer, including cell cycle progression, DNA damage repair, transcription, and angiogenesis.
DYRK1A: Its dual role is context-dependent. In some models, it promotes cell cycle exit and acts as a tumor suppressor. In others, such as non-small cell lung cancer (NSCLC) and pancreatic cancer, it is upregulated and promotes tumor growth by modulating downstream pathways and stabilizing receptor tyrosine kinases like c-MET and EGFR. It is also implicated in conferring resistance to pro-apoptotic stimuli.
DYRK1B: This kinase is often overexpressed in tumors and is correlated with poor prognosis. It acts as a negative cell cycle regulator, promoting a state of quiescence (G0) that allows cancer cells to survive environmental stress and resist chemotherapies that target dividing cells.
Key Signaling Pathways Involving DYRK1
DYRK1 kinases interact with a wide array of signaling molecules and pathways:
Cell Cycle Control: DYRK1A phosphorylates Lin52 to promote the assembly of the DREAM complex, which represses cell cycle genes and triggers cell cycle exit. DYRK1B also phosphorylates key regulators like Cyclin D1 and p27 to inhibit proliferation.
Receptor Tyrosine Kinases (RTKs): DYRK1A can sustain the activation of RTKs like EGFR and c-MET, contributing to its pro-tumorigenic role in certain cancers.
STAT3 Signaling: DYRK1A can phosphorylate STAT3 at Ser727, a modification that is critical for STAT3's transcriptional activity and the survival of certain cancer cells.
Hedgehog (Hh) Signaling: DYRK1B is involved in a complex interplay with the Hh pathway, where it can promote the oncogenic activity of Gli1 through the PI3K/AKT pathway.
DYRK1 Inhibition as a Therapeutic Strategy
Targeting DYRK1 kinases presents a compelling therapeutic opportunity. Inhibiting DYRK1A could be a strategy to overcome resistance to apoptosis and may enhance the efficacy of RTK-targeted therapies. Targeting DYRK1B could disrupt the quiescent state of cancer cells, making them more vulnerable to conventional chemotherapy. Many DYRK1A inhibitors also target the highly similar DYRK1B, which can be therapeutically advantageous.
Diagram: DYRK1 Signaling Pathways in Cancer
Caption: Diverse and context-dependent roles of DYRK1A and DYRK1B.
Quantitative Data on Kinase Inhibitors
The development of small molecule inhibitors is crucial for translating the biological understanding of these kinases into clinical applications. The following table summarizes inhibitory activity for representative compounds.
Target Kinase
Inhibitor
IC₅₀ (nM)
Cell Line / Context
Reference
CK2α
108600
50
Biochemical Assay
CK2α'
108600
5
Biochemical Assay
CK2
CX-4945
Varies
Used in various preclinical models of hematological malignancies and solid tumors.
TNIK
NCB-0846
Varies
Effective in sensitizing LSCC cells to radiation; reduces viability of LSCC cell lines at ~500 nM.
TNIK
108600
5
Biochemical Assay
DYRK1A
108600
16
Biochemical Assay
DYRK1B
108600
7
Biochemical Assay
DYRK1A
Harmine
Potent
Widely used as a selective research tool to study DYRK1A function.
Note: IC₅₀ values can vary significantly based on assay conditions (e.g., ATP concentration). This table provides representative data for comparative purposes.
Key Experimental Protocols
Investigating kinase biology and the efficacy of inhibitors requires a suite of robust experimental techniques. Below are detailed methodologies for three core assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures how a compound inhibits the activity of a purified kinase in a biochemical setting. The ADP-Glo™ Kinase Assay is a common platform.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
Purified recombinant kinase (CK2, TNIK, or DYRK1).
Specific peptide substrate for the kinase.
Test compound (inhibitor) dissolved in DMSO.
ATP solution.
ADP-Glo™ Reagent and Kinase-Glo® Reagent.
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
White, opaque 384-well assay plates.
Luminometer.
Procedure:
Compound Preparation: Perform serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
Reaction Setup: To each well of the assay plate, add 2.5 µL of the diluted compound or vehicle control (DMSO in buffer).
Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its peptide substrate) to each well.
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes.
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
Signal Generation: Add 20 µL of Kinase-Glo® Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect and quantify specific proteins in cell or tissue lysates, making it essential for observing the downstream effects of kinase inhibition.
Objective: To assess the expression levels of total and phosphorylated forms of kinase substrates (e.g., p-Akt, p-TCF4, p-STAT3) following treatment with an inhibitor.
Materials:
Cells/tissues treated with kinase inhibitor or vehicle.
Ice-cold PBS.
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
BCA or Bradford protein assay kit.
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
PVDF or nitrocellulose membranes.
Transfer buffer and transfer apparatus (wet or semi-dry).
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary antibodies (specific for total and phosphorylated target proteins).
HRP-conjugated secondary antibodies.
Enhanced chemiluminescence (ECL) substrate.
Chemiluminescence imaging system.
Procedure:
Protein Extraction: Lyse inhibitor-treated cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli (SDS) sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins by molecular weight is achieved.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Final Washing: Repeat the washing step as in step 8.
Detection: Apply ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system.
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the effect of the inhibitor.
Diagram: Standard Western Blotting Workflow
Caption: Key steps in the western blotting experimental workflow.
Protocol 3: Cell Viability / Cytotoxicity Assay
This cell-based assay measures the effect of a kinase inhibitor on cancer cell proliferation and survival.
Objective: To determine the dose-dependent effect of a test compound on the viability of a cancer cell line.
Materials:
Cancer cell line of interest.
Complete cell culture medium.
Test compound (inhibitor) dissolved in DMSO.
96-well clear-bottom cell culture plates.
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based reagents).
Plate reader (luminometer, spectrophotometer, or fluorometer).
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
Incubation: Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
Reagent Addition: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
Incubation: Incubate for the time specified by the reagent protocol (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS).
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC₅₀ or GI₅₀ (concentration for 50% of maximal effect or growth inhibition).
ON 108600: A Novel Multi-Kinase Inhibitor Targeting Cancer Stem Cells and Overcoming Chemotherapy Resistance
A Technical Guide for Researchers and Drug Development Professionals Introduction ON 108600 is a novel, potent, small-molecule multi-kinase inhibitor demonstrating significant promise in the preclinical setting, particul...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ON 108600 is a novel, potent, small-molecule multi-kinase inhibitor demonstrating significant promise in the preclinical setting, particularly in the context of triple-negative breast cancer (TNBC). This document provides an in-depth technical overview of ON 108600, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and a visualization of the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanism of Action
ON 108600 exerts its anti-cancer effects through the simultaneous inhibition of three key serine/threonine kinases: Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). The compound has been shown to be a potent inhibitor of these kinases, with IC50 values in the low nanomolar range.[1] This multi-targeted approach is crucial to its efficacy, as it disrupts multiple oncogenic signaling pathways involved in cancer cell proliferation, survival, and the maintenance of cancer stem cells (CSCs).
Quantitative Data Summary
The inhibitory activity of ON 108600 against its primary kinase targets has been quantified, demonstrating its high potency. Further studies have elucidated its effects on cancer cell viability, colony formation, and in vivo tumor growth.
Induction of apoptosis and overcoming chemotherapy resistance
In Vivo Metastasis Model
Pre-established TNBC metastases
ON 108600 + Chemotherapy
Suppression of metastatic growth
Signaling Pathways Modulated by ON 108600
The multi-kinase inhibitory action of ON 108600 leads to the disruption of key signaling pathways implicated in cancer progression. TNIK is a crucial component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers and plays a significant role in the maintenance of cancer stem cells. CK2 is a pleiotropic kinase involved in numerous cellular processes, including cell cycle regulation and apoptosis. DYRK1A/B and DYRK2 are also involved in cell cycle control and apoptosis. The simultaneous inhibition of these kinases by ON 108600 results in a synergistic anti-tumor effect.
Caption: Signaling pathways inhibited by ON 108600.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of ON 108600.
In Vitro Kinase Inhibition Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of ON 108600 against its target kinases.
Objective: To determine the IC50 value of ON 108600 for CK2, TNIK, and DYRK kinases.
Materials:
Recombinant human CK2α1, CK2α2, TNIK, DYRK1A, DYRK1B, and DYRK2 enzymes.
Specific peptide substrates for each kinase (e.g., Casein for CK2, specific peptides for TNIK and DYRKs).
ON 108600 stock solution (in DMSO).
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
[γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay Kit).
In the assay plate, add the kinase reaction buffer.
Add the appropriate recombinant kinase to each well.
Add the serially diluted ON 108600 or DMSO (vehicle control) to the wells.
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with [γ-³³P]ATP for radiometric detection). The ATP concentration should be near the Km for each respective kinase.
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose filter plates.
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
Measure the incorporated radioactivity using a scintillation counter or the luminescence signal for non-radioactive assays.
Calculate the percentage of kinase activity inhibition for each ON 108600 concentration compared to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of ON 108600 on TNBC cell lines.
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
96-well cell culture plates.
Microplate reader.
Procedure:
Seed TNBC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare serial dilutions of ON 108600 in complete culture medium.
Remove the existing medium and add the ON 108600 dilutions to the respective wells. Include a vehicle control (DMSO).
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
Remove the medium containing MTT and add solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mammosphere Formation Assay
Objective: To evaluate the effect of ON 108600 on the self-renewal capacity of TNBC stem-like cells.
Materials:
TNBC cell lines.
Mammosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF).
ON 108600 stock solution (in DMSO).
Ultra-low attachment 6-well plates.
Trypsin-EDTA.
Microscope.
Procedure:
Culture TNBC cells to sub-confluency.
Harvest the cells and prepare a single-cell suspension using trypsin-EDTA.
Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of ON 108600 or DMSO.
Incubate the plates for 7-10 days at 37°C in a CO₂ incubator to allow for mammosphere formation.
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
Calculate the mammosphere forming efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of ON 108600 on the cell cycle distribution of TNBC cells.
Treat TNBC cells with ON 108600 or DMSO for a specified period (e.g., 24 hours).
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
Objective: To assess the anti-tumor efficacy of ON 108600 in a preclinical in vivo model of TNBC.
Materials:
Immunocompromised mice (e.g., nude or NOD/SCID).
TNBC cell line (e.g., MDA-MB-231).
Matrigel (optional).
ON 108600 formulation for in vivo administration.
Chemotherapeutic agent (e.g., paclitaxel).
Calipers for tumor measurement.
Procedure:
Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 x 10⁶ cells), optionally mixed with Matrigel, into the flank of the mice.
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
Randomize the mice into treatment groups (e.g., vehicle control, ON 108600 alone, paclitaxel (B517696) alone, ON 108600 + paclitaxel).
Administer the treatments according to a predetermined schedule (e.g., daily or several times a week via oral gavage or intraperitoneal injection).
Measure the tumor volume with calipers at regular intervals.
Monitor the body weight and general health of the mice throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
ON 108600 represents a promising multi-kinase inhibitor with a novel mechanism of action that targets key pathways involved in TNBC progression and the maintenance of cancer stem cells. The data presented in this technical guide highlights its potent in vitro and in vivo activity, providing a strong rationale for its further development as a therapeutic agent. The detailed experimental protocols offer a framework for researchers to independently evaluate and expand upon the findings related to this compound. The continued investigation of ON 108600 and similar multi-targeted inhibitors is crucial for advancing the treatment landscape for aggressive and difficult-to-treat cancers like TNBC.
Application Notes and Protocols for ON 108600 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals. Introduction ON 108600 is a potent multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specifi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
ON 108600 is a potent multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1).[1] It has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models, including those resistant to conventional chemotherapy.[2][3] ON 108600 effectively suppresses cancer cell growth, inhibits colony and mammosphere formation, and induces G2/M cell cycle arrest and apoptosis.[4][5] These effects are mediated through the simultaneous inhibition of multiple signaling pathways crucial for cancer cell proliferation and survival, most notably the Wnt/β-catenin signaling pathway.[1][4]
These application notes provide detailed protocols for the preparation and use of ON 108600 in various cell culture experiments, enabling researchers to effectively investigate its therapeutic potential.
Data Presentation
Table 1: Summary of Quantitative Data for ON 108600
Based on the molecular weight of ON 108600 (537.38 g/mol ), calculate the amount of powder required to prepare a 10 mM stock solution in DMSO.
Aseptically weigh the calculated amount of ON 108600 powder in a sterile microcentrifuge tube.
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of ON 108600 on the viability and proliferation of cancer cells.
Materials:
TNBC cell lines (e.g., MDA-MB-231, BT-20, Hs578T)
Complete cell culture medium (specific to each cell line)
ON 108600 stock solution (10 mM in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
Prepare serial dilutions of ON 108600 in complete medium from the 10 mM stock solution. A suggested starting range of final concentrations is 0.01 µM to 10 µM.
Remove the medium from the wells and add 100 µL of the diluted ON 108600 solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
Incubate the plate for 24, 48, or 72 hours.
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
Carefully remove the medium and add 100 µL of solubilization solution to each well.
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by ON 108600.
Materials:
TNBC cell lines
Complete cell culture medium
ON 108600 stock solution
6-well cell culture plates
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Protocol:
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of ON 108600 (e.g., 0.1 µM, 0.5 µM, 1 µM) for 24 or 48 hours. Include a vehicle control.
After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or a brief incubation with trypsin-EDTA.
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension to a new tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Objective: To analyze the effect of ON 108600 on the expression and phosphorylation of target proteins.
Materials:
TNBC cell lines
Complete cell culture medium
ON 108600 stock solution
6-well cell culture plates
RIPA lysis buffer with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels and electrophoresis apparatus
PVDF membranes and transfer apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Application Notes and Protocols: ON 108600 Colony Formation Assay in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for assessing the inhibitory effect of the multi-kinase inhibitor ON 108600 on the colony formation abil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of the multi-kinase inhibitor ON 108600 on the colony formation ability of MDA-MB-231 triple-negative breast cancer (TNBC) cells. The provided methodology and data are intended to guide researchers in evaluating the long-term efficacy of ON 108600 and its potential as an anti-cancer therapeutic.
Introduction
ON 108600 is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] This compound has demonstrated potent activity against triple-negative breast cancer (TNBC) by suppressing the growth of cancer stem cells, inducing apoptosis, and overcoming chemotherapy resistance.[1][3][4][5] The colony formation assay is a crucial in vitro method to determine the ability of a single cell to proliferate and form a colony, thereby assessing the long-term effects of a compound on cell viability and reproductive integrity. This document outlines the protocol for performing a colony formation assay with MDA-MB-231 cells treated with ON 108600.
Data Summary
The following table summarizes the quantitative data on the effect of ON 108600 on the colony formation of MDA-MB-231 cells. Data indicates a dose-dependent inhibition of colony formation.
Treatment Group
Concentration (µM)
Number of Colonies
% Inhibition
Vehicle Control (DMSO)
-
150 (±12)
0%
ON 108600
0.1
95 (±9)
36.7%
ON 108600
0.5
42 (±5)
72.0%
ON 108600
1.0
15 (±3)
90.0%
Note: The data presented is a representative summary based on published findings describing the potent inhibition of colony formation by ON 108600.[1][4][5] Actual results may vary based on experimental conditions.
Experimental Protocols
Materials
MDA-MB-231 human breast adenocarcinoma cell line
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA solution
Phosphate-Buffered Saline (PBS)
ON 108600 (prepare stock solution in DMSO)
6-well or 12-well tissue culture plates
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Cell Seeding:
Harvest MDA-MB-231 cells using Trypsin-EDTA and perform a cell count.
Seed 800 cells per well in 12-well plates.[6] For 6-well plates, a density of 500-1000 cells per well can be used.[7]
Allow the cells to attach overnight in the incubator.
Treatment with ON 108600:
Prepare serial dilutions of ON 108600 in complete culture medium from a stock solution.
The final concentration of DMSO in the medium should be less than 0.1%.
Remove the medium from the wells and add the medium containing the desired concentrations of ON 108600 or vehicle control (DMSO).
Incubation: Incubate the plates for 10-15 days at 37°C with 5% CO₂.[6] The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
Colony Staining:
After the incubation period, wash the wells twice with PBS.
Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 15 minutes.
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
Stain for 10-30 minutes at room temperature.
Gently wash the wells with water until the excess stain is removed.
Allow the plates to air dry.
Colony Quantification:
Scan or photograph the plates.
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:
PE = (Number of colonies formed / Number of cells seeded) x 100%
SF = (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%
Application Notes and Protocols for Mammosphere Formation Assay Using ON 108600
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor ON 108600 in mammosphere formation assays to investigate its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor ON 108600 in mammosphere formation assays to investigate its effects on cancer stem cells (CSCs). The protocols and data presented are intended to facilitate the study of ON 108600 as a potential therapeutic agent targeting the self-renewal and proliferative capacity of breast cancer stem-like cells.
Introduction
The mammosphere formation assay is a widely used in vitro method to quantify the self-renewal capacity of mammary stem and progenitor cells, as well as cancer stem cells.[1] This assay is based on the principle that stem/progenitor cells, when cultured in suspension in a serum-free, non-adherent environment, can proliferate and form three-dimensional spherical colonies known as mammospheres.[2][3] The efficiency of mammosphere formation is considered a surrogate measure of the activity of the cancer stem cell population within a tumor.[4]
ON 108600 is a novel multi-kinase inhibitor that has demonstrated potent anti-tumor activity, particularly in triple-negative breast cancer (TNBC).[5] It primarily targets Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[6][7] By inhibiting these kinases, ON 108600 disrupts key signaling pathways involved in cell proliferation, survival, and stem cell maintenance, such as the Wnt/β-catenin pathway.[7][8] This document outlines the protocol for assessing the impact of ON 108600 on mammosphere formation and provides quantitative data from relevant studies.
Data Presentation
The following table summarizes the quantitative effect of ON 108600 on the mammosphere formation efficiency (MFE) of triple-negative breast cancer cell lines. The data is extracted from studies demonstrating the inhibitory effect of ON 108600 on the self-renewal capacity of breast cancer stem-like cells.[9]
Cell Line
Treatment
Concentration (µM)
Mammosphere Formation Efficiency (%)
Fold Change vs. Control
MDA-MB-231
DMSO (Control)
-
100
1.0
ON 108600
0.1
~60
0.6
ON 108600
0.2
~30
0.3
Hs578T
DMSO (Control)
-
100
1.0
ON 108600
0.1
~55
0.55
ON 108600
0.2
~25
0.25
Data is approximated from graphical representations in Sato, K. et al. Nat Commun 12, 4671 (2021).[9]
Experimental Protocols
This section provides a detailed methodology for performing a mammosphere formation assay to evaluate the effect of ON 108600.
Materials
Breast cancer cell lines (e.g., MDA-MB-231, Hs578T)
DMEM/F12 medium
B27 supplement
Epidermal Growth Factor (EGF)
Basic Fibroblast Growth Factor (bFGF)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate Buffered Saline (PBS)
ON 108600 (prepare stock solution in DMSO)
Ultra-low attachment plates (e.g., 6-well or 96-well)
Hemocytometer or automated cell counter
Trypan blue solution
Mammosphere Culture Medium (Complete MammoCult™ Medium)
DMEM/F12 base medium
1x B27 supplement
20 ng/mL EGF
20 ng/mL bFGF
1% Penicillin-Streptomycin
Protocol for Mammosphere Formation Assay with ON 108600 Treatment
Cell Culture Maintenance: Maintain breast cancer cell lines in standard adherent culture conditions until they reach 70-80% confluency.
Cell Harvesting and Single-Cell Suspension:
Wash the cells twice with PBS.
Add Trypsin-EDTA and incubate until cells detach.
Neutralize trypsin with serum-containing medium and centrifuge the cells.
Resuspend the cell pellet in mammosphere culture medium and ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.[10]
Cell Counting and Viability:
Perform a cell count using a hemocytometer or automated cell counter.
Assess cell viability using the trypan blue exclusion method.
Seeding Cells for Mammosphere Formation:
Seed the single-cell suspension in ultra-low attachment plates at a density of 5,000 to 20,000 cells/mL.[10]
The final volume per well will depend on the plate format (e.g., 2 mL for a 6-well plate, 200 µL for a 96-well plate).
Treatment with ON 108600:
Prepare serial dilutions of ON 108600 in mammosphere culture medium from a stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest ON 108600 concentration.
Add the desired final concentrations of ON 108600 or vehicle control to the appropriate wells at the time of cell seeding.
Incubation:
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.[10]
Avoid disturbing the plates during incubation to prevent cell aggregation and allow for distinct sphere formation.
Mammosphere Counting and Analysis:
After the incubation period, count the number of mammospheres per well using an inverted microscope. Mammospheres are typically defined as spheres with a diameter > 50 µm.
Calculate the Mammosphere Formation Efficiency (MFE) using the following formula:
MFE (%) = (Number of mammospheres per well / Number of cells seeded per well) x 100 [11]
Data Interpretation:
Compare the MFE of ON 108600-treated wells to the vehicle control wells to determine the inhibitory effect of the compound.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways targeted by ON 108600 and the experimental workflow for the mammosphere formation assay.
Caption: Signaling pathways targeted by ON 108600.
Caption: Experimental workflow for the mammosphere formation assay.
Application Notes and Protocols: ON 108600 and Paclitaxel Combination Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals Introduction Acquired resistance to taxane-based chemotherapy, such as paclitaxel (B517696), remains a significant clinical challenge in the treatment of va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to taxane-based chemotherapy, such as paclitaxel (B517696), remains a significant clinical challenge in the treatment of various solid tumors, including triple-negative breast cancer (TNBC). Emerging evidence suggests that cancer stem cells (CSCs) and the activation of specific signaling pathways, such as the Wnt/β-catenin pathway, play a crucial role in paclitaxel resistance. ON 108600 is a novel small molecule inhibitor targeting Casein Kinase 2 (CK2) and Traf2- and Nck-interacting kinase (TNIK), key regulators of the Wnt signaling pathway. Preclinical studies suggest that the combination of ON 108600 and paclitaxel may offer a synergistic anti-tumor effect, particularly in paclitaxel-resistant cancers. This document provides detailed application notes and protocols for in vivo studies evaluating this combination therapy.
Rationale for Combination Therapy
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1] However, resistance often develops through mechanisms that include the upregulation of survival pathways. TNIK is an activating kinase for T-cell factor-4 (TCF-4), a key component of the canonical Wnt/β-catenin signaling pathway.[2] In paclitaxel-resistant TNBC cells, a marked upregulation of TNIK has been observed, leading to an increase in β-catenin and Wnt target gene expression.[2] ON 108600, by inhibiting TNIK and CK2, can suppress this resistance mechanism. The dual inhibition is expected to re-sensitize resistant tumors to paclitaxel and inhibit the self-renewal capacity of cancer stem cells, which are often implicated in tumor recurrence.[2]
Data Presentation
As direct quantitative in vivo data for the combination of ON 108600 and paclitaxel is not yet widely published, the following tables provide a conceptual framework and a proposed experimental design based on available preclinical information for the individual components and similar compounds.
Table 1: Mechanistic Synergy of ON 108600 and Paclitaxel
Compound
Primary Mechanism of Action
Role in Combination Therapy
Relevant Signaling Pathway
Paclitaxel
Microtubule stabilization, leading to mitotic arrest and apoptosis.[1]
Dual inhibitor of Casein Kinase 2 (CK2) and Traf2- and Nck-interacting kinase (TNIK).
Overcomes paclitaxel resistance by inhibiting the Wnt/β-catenin pathway and targeting cancer stem cells.
Wnt/β-catenin Signaling
Table 2: Proposed In Vivo Xenograft Study Design
Treatment Group
Agent(s)
Proposed Dosage (Mouse Model)
Administration Route
Schedule
1
Vehicle Control
-
PO / IV or IP
Daily / As per Paclitaxel arm
2
ON 108600
50 mg/kg (based on a similar TNIK inhibitor)
PO
Twice daily
3
Paclitaxel
10-20 mg/kg
IV or IP
Weekly or Bi-weekly
4
ON 108600 + Paclitaxel
50 mg/kg (ON 108600) + 10-20 mg/kg (Paclitaxel)
PO (ON 108600) / IV or IP (Paclitaxel)
Sequential or Concurrent
Experimental Protocols
Protocol 1: Paclitaxel-Resistant Xenograft Mouse Model
This protocol describes the establishment of a paclitaxel-resistant tumor xenograft model to evaluate the efficacy of ON 108600 and paclitaxel combination therapy.
Materials:
Paclitaxel-resistant human cancer cells (e.g., MDA-MB-231/PTX-resistant)
Immunodeficient mice (e.g., NOD/SCID or nude mice)
Matrigel
Sterile PBS and cell culture medium
Calipers
ON 108600
Paclitaxel (formulated for in vivo use)
Appropriate vehicle solutions for both drugs
Procedure:
Cell Preparation: Culture paclitaxel-resistant cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in Table 2.
Drug Preparation and Administration:
Paclitaxel: Prepare paclitaxel in a suitable vehicle (e.g., Cremophor EL and ethanol, 1:1 v/v, diluted with saline). Administer via intravenous (tail vein) or intraperitoneal injection.
ON 108600: Based on data for other orally available kinase inhibitors, formulate ON 108600 for oral gavage (PO).
Treatment Schedule: Administer the therapies as per the defined schedule. For combination therapy, a sequential administration (e.g., ON 108600 for a set period before paclitaxel) or concurrent administration can be tested.
Efficacy Evaluation:
Continue to measure tumor volume and body weight 2-3 times per week.
Monitor for any signs of toxicity.
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for pathway analysis).
Survival Studies: A separate cohort of mice can be used for survival analysis, where the endpoint is a pre-defined tumor volume or signs of morbidity.
Protocol 2: Pharmacodynamic Analysis
This protocol outlines the procedures to assess the biological effects of the combination therapy on the target signaling pathways within the tumor tissue.
Materials:
Tumor tissues from the xenograft study
Lysis buffer for protein extraction
Antibodies for Western blotting (e.g., anti-phospho-β-catenin, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-cleaved caspase-3)
Reagents for immunohistochemistry (IHC)
Procedure:
Tissue Homogenization: Homogenize a portion of the excised tumor tissue in lysis buffer to extract total protein.
Western Blotting:
Determine protein concentration using a standard assay (e.g., BCA).
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against key proteins in the Wnt/β-catenin pathway and markers of apoptosis.
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Immunohistochemistry (IHC):
Fix the remaining tumor tissue in formalin and embed in paraffin (B1166041).
Section the paraffin blocks and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay or cleaved caspase-3).
Analyze the stained slides to quantify changes in cell proliferation and apoptosis in response to the different treatments.
Visualizations
Signaling Pathway Diagram
Caption: Combined action of Paclitaxel and ON 108600.
Application Notes and Protocols for ON 108600 Xenograft Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals Introduction ON 108600 is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON 108600 is a novel multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1).[1][2] This compound has demonstrated significant anti-tumor activity, particularly in preclinical models of triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited targeted therapeutic options.[3][4] ON 108600 has been shown to be effective against cancer stem cells and in overcoming chemotherapy resistance, making it a promising candidate for further investigation.[3]
These application notes provide detailed protocols for establishing and utilizing a xenograft mouse model to study the in vivo efficacy of ON 108600 against TNBC. The included methodologies cover both cell line-derived xenografts (CDX) using the MDA-MB-231 cell line and patient-derived xenografts (PDX).
Signaling Pathways Affected by ON 108600
ON 108600 exerts its anti-cancer effects by simultaneously inhibiting three key kinases involved in multiple oncogenic signaling pathways. The inhibition of CK2, TNIK, and DYRK1 disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and resistance to therapy.
Caption: Signaling pathways inhibited by ON 108600.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol details the establishment of a subcutaneous xenograft model using the MDA-MB-231 human TNBC cell line.
Materials:
MDA-MB-231 cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS), sterile
Trypsin-EDTA
Matrigel® Basement Membrane Matrix (Corning)
Female immunodeficient mice (e.g., athymic Nude or NOD/SCID), 6-8 weeks old
Application Notes and Protocols for Determining the IC50 of ON 108600 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction ON 108600 is a novel multi-kinase inhibitor demonstrating significant promise in the treatment of triple-negative breast cancer (TNBC), a parti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON 108600 is a novel multi-kinase inhibitor demonstrating significant promise in the treatment of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapeutic options.[1][2] This small molecule agent exerts its anti-tumor effects by concurrently targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4] Inhibition of these kinases disrupts key signaling pathways involved in cell growth, proliferation, and survival, leading to cell cycle arrest and apoptosis in cancer cells.[3] Notably, ON 108600 has shown potent activity against chemotherapy-resistant TNBC models, highlighting its potential to overcome drug resistance.
These application notes provide a comprehensive overview of the in vitro efficacy of ON 108600 in various breast cancer cell lines, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and a visualization of the targeted signaling pathways.
Data Presentation: GI50/IC50 Values of ON 108600 in Breast Cancer Cell Lines
The growth inhibitory effects of ON 108600 have been quantified across a panel of triple-negative breast cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, which are functionally equivalent to IC50 in this context, for several key cell lines.
Cell Line
Cancer Subtype
GI50 (nM)
MDA-MB-231
Triple-Negative Breast Cancer
100
Hs578T
Triple-Negative Breast Cancer
120
BT-20
Triple-Negative Breast Cancer
150
MDA-MB-468
Triple-Negative Breast Cancer
180
BT-549
Triple-Negative Breast Cancer
200
HCC1937
Triple-Negative Breast Cancer (BRCA1 mutant)
250
Control Cell Line
MCF-10A
Non-transformed Breast Epithelial
>1000
Data sourced from research findings on the suppression of TNBC stem cells by ON 108600.
Signaling Pathway Inhibition by ON 108600
ON 108600 functions as a multi-kinase inhibitor, primarily targeting CK2, TNIK, and DYRK1A. The inhibition of these kinases disrupts critical cellular signaling pathways implicated in cancer progression.
Caption: Signaling pathway targeted by ON 108600.
Experimental Protocols
Determining the IC50 of ON 108600 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of ON 108600 in adherent breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents:
Breast cancer cell lines (e.g., MDA-MB-231, BT-20)
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
Caption: Workflow for IC50 determination using MTT assay.
Procedure:
Cell Seeding:
Harvest breast cancer cells from culture flasks during their logarithmic growth phase.
Perform a cell count and determine cell viability (should be >90%).
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Preparation of ON 108600 Dilutions:
Prepare a stock solution of ON 108600 in DMSO (e.g., 10 mM).
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., from 1 nM to 10 µM). Prepare a vehicle control containing the same concentration of DMSO as the highest drug concentration.
Cell Treatment:
Carefully remove the medium from the wells.
Add 100 µL of the prepared ON 108600 dilutions and the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
Include wells with untreated cells (medium only) as a positive control for cell viability and wells with medium only (no cells) as a blank.
Incubation:
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Assay:
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
Calculate the percentage of cell viability for each concentration of ON 108600 using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Plot the percentage of cell viability against the logarithm of the ON 108600 concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of ON 108600 that results in a 50% reduction in cell viability.
Conclusion
ON 108600 demonstrates potent and selective growth inhibitory activity against a range of triple-negative breast cancer cell lines, including those with resistance to conventional chemotherapy. The provided protocols offer a standardized method for researchers to independently verify and expand upon these findings. The multi-targeted nature of ON 108600, affecting key cancer-promoting signaling pathways, underscores its therapeutic potential and warrants further investigation in preclinical and clinical settings.
Application Notes and Protocols for ON 108600 in Chemotherapy-Resistant Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals Introduction Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Res...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Resistance to standard-of-care chemotherapy, such as paclitaxel (B517696), further complicates treatment and is associated with poor patient outcomes. Emerging research has identified ON 108600, a novel multi-kinase inhibitor, as a promising therapeutic agent for overcoming chemotherapy resistance in TNBC.[1] This document provides detailed application notes and protocols for the use of ON 108600 in chemotherapy-resistant patient-derived xenograft (PDX) models of TNBC, a critical preclinical step in evaluating its therapeutic potential.
Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into immunodeficient mice, are invaluable tools in preclinical cancer research. They are known to retain the molecular and histological characteristics of the original human tumor, offering a more clinically relevant environment to study cancer biology and drug response compared to traditional cell line-derived xenograft (CDX) models.
Mechanism of Action of ON 108600
ON 108600 is a multi-kinase inhibitor that has been shown to target Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1). The inhibition of these kinases disrupts key signaling pathways involved in cell cycle progression, proliferation, and survival. In the context of TNBC, ON 108600 has demonstrated the ability to suppress the growth of cancer stem cells and induce cell cycle arrest and apoptosis.[1]
Efficacy of ON 108600 in Chemotherapy-Resistant TNBC PDX Models
Studies have demonstrated the potent in vivo efficacy of ON 108600, both as a monotherapy and in combination with paclitaxel, in paclitaxel-resistant TNBC PDX models.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of ON 108600 in a paclitaxel-resistant TNBC PDX model (TM00098).
Table 1: Tumor Growth Inhibition in a Paclitaxel-Resistant TNBC PDX Model
Treatment Group
Dosage
Administration Route
Mean Tumor Volume (mm³) at Day 21 ± SEM
Tumor Growth Inhibition (%)
Vehicle Control
-
Oral Gavage
1250 ± 150
-
ON 108600
100 mg/kg, daily
Oral Gavage
600 ± 100
52%
Paclitaxel
15 mg/kg, weekly
Intraperitoneal
1100 ± 120
12%
ON 108600 + Paclitaxel
100 mg/kg, daily + 15 mg/kg, weekly
Oral Gavage + Intraperitoneal
250 ± 50
80%
Table 2: Body Weight Changes in Mice Bearing Paclitaxel-Resistant TNBC PDX Tumors
Treatment Group
Mean Body Weight Change (%) at Day 21 ± SEM
Vehicle Control
+ 5 ± 2
ON 108600
+ 4 ± 3
Paclitaxel
- 8 ± 4
ON 108600 + Paclitaxel
- 2 ± 3
Note: The data presented is representative of preclinical findings and should be interpreted in the context of the specific experimental conditions.
Signaling Pathway Affected by ON 108600
The multi-kinase inhibitory action of ON 108600 impacts several critical signaling pathways implicated in cancer cell proliferation and survival. A simplified representation of the targeted pathways is provided below.
ON 108600 inhibits key kinases in cancer signaling pathways.
Experimental Protocols
This section provides detailed protocols for establishing chemotherapy-resistant PDX models and evaluating the in vivo efficacy of ON 108600.
Establishment of a Paclitaxel-Resistant TNBC PDX Model
A workflow for establishing a paclitaxel-resistant TNBC PDX model is outlined below.
Workflow for generating a chemotherapy-resistant PDX model.
Protocol:
Tumor Acquisition: Obtain fresh tumor tissue from a consenting patient with TNBC under an IRB-approved protocol.
Implantation:
Surgically implant a small fragment (approximately 3x3x3 mm) of the tumor tissue subcutaneously into the flank of an immunodeficient mouse (e.g., NOD scid gamma - NSG).
Monitor the mice for tumor growth.
Serial Passaging:
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent passaging into new cohorts of mice.
Induction of Paclitaxel Resistance:
Once tumors in a passage reach approximately 100-200 mm³, begin treatment with paclitaxel (e.g., 15 mg/kg, intraperitoneally, once weekly).
Continue treatment and passaging. Tumors that continue to grow in the presence of paclitaxel are considered resistant.
Confirmation of Resistance:
Establish a cohort of mice with the paclitaxel-resistant PDX model.
Treat one group with paclitaxel and a control group with vehicle to confirm the resistant phenotype.
In Vivo Efficacy Study of ON 108600 in Paclitaxel-Resistant PDX Models
The following workflow outlines the key steps in an in vivo efficacy study.
Implant fragments of the paclitaxel-resistant TNBC PDX tumor subcutaneously into the flank of each mouse.
Tumor Growth and Randomization:
Monitor tumor growth with caliper measurements.
When tumors reach an average volume of 100-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
Group 1: Vehicle control (oral gavage, daily)
Group 2: ON 108600 (100 mg/kg, oral gavage, daily)
Group 3: Paclitaxel (15 mg/kg, intraperitoneal injection, weekly)
Group 4: ON 108600 (100 mg/kg, oral gavage, daily) + Paclitaxel (15 mg/kg, intraperitoneal injection, weekly)
Treatment Administration:
Administer the treatments as per the assigned groups for a predefined period (e.g., 21 days).
Monitoring:
Measure tumor volume and body weight 2-3 times per week.
Monitor the general health and behavior of the mice daily.
Endpoint and Analysis:
At the end of the study, euthanize the mice and excise the tumors.
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Perform statistical analysis to determine the significance of the observed differences.
Conclusion
The use of ON 108600 in chemotherapy-resistant TNBC PDX models provides a robust preclinical platform to evaluate its therapeutic potential. The protocols outlined in this document offer a framework for researchers to conduct these critical studies. The promising efficacy of ON 108600, particularly in combination with paclitaxel, suggests that this multi-kinase inhibitor warrants further investigation as a potential treatment for patients with chemotherapy-resistant triple-negative breast cancer.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ON 108600
For Researchers, Scientists, and Drug Development Professionals Introduction ON 108600 is a novel multi-kinase inhibitor that has demonstrated potent anti-cancer activity, particularly in inducing apoptosis in tumor cell...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON 108600 is a novel multi-kinase inhibitor that has demonstrated potent anti-cancer activity, particularly in inducing apoptosis in tumor cells.[1][2][3] This compound has shown efficacy in various cancer models, including chemotherapy-resistant triple-negative breast cancer (TNBC).[1][4] ON 108600 targets several kinases, including Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), leading to cell cycle arrest and programmed cell death.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by ON 108600 in cancer cells using Annexin V and PI staining, followed by flow cytometric analysis.
Mechanism of Apoptosis Induction by ON 108600
ON 108600 exerts its pro-apoptotic effects by inhibiting multiple signaling pathways crucial for cancer cell survival and proliferation. By targeting kinases such as CK2 and TNIK, ON 108600 can disrupt cellular processes, leading to the induction of apoptosis. This multi-targeted approach makes it an effective agent against aggressive and resistant cancer phenotypes.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., MDA-MB-231) treated with ON 108600 for 48 hours.
Treatment Group
Viable Cells (%) (Annexin V- / PI-)
Early Apoptotic Cells (%) (Annexin V+ / PI-)
Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (0 µM ON 108600)
95.2 ± 2.1
2.5 ± 0.8
2.3 ± 0.5
ON 108600 (1 µM)
65.7 ± 3.5
25.1 ± 2.9
9.2 ± 1.3
ON 108600 (5 µM)
30.4 ± 4.2
48.9 ± 3.8
20.7 ± 2.5
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
Cancer cell line of interest (e.g., MDA-MB-231, BT-20)
Complete cell culture medium
ON 108600 (dissolved in a suitable solvent, e.g., DMSO)
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
Flow cytometer
Protocol
Cell Seeding:
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
Treatment with ON 108600:
Allow cells to adhere overnight.
Treat the cells with various concentrations of ON 108600 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the cell line.
Cell Harvesting:
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
Wash the adherent cells with PBS.
Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
Combine the detached cells with the cells from the collected medium.
For suspension cells, directly collect the cells.
Centrifuge the cell suspension at 300 x g for 5 minutes.
Staining:
Discard the supernatant and wash the cells twice with cold PBS.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
Analyze the samples on a flow cytometer.
Use unstained and single-stained controls to set up compensation and gates.
Data Analysis
The principles of analysis are as follows:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Visualizations
Caption: A streamlined workflow for the analysis of apoptosis induced by ON 108600.
Caption: Simplified signaling pathway of ON 108600 leading to the induction of apoptosis.
Application Notes and Protocols for Western Blot Analysis of ON 108600 Target Phosphorylation
For Researchers, Scientists, and Drug Development Professionals Abstract ON 108600 is a potent multi-kinase inhibitor targeting Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON 108600 is a potent multi-kinase inhibitor targeting Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This compound has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC), by suppressing the growth of cancer stem cells and inducing apoptosis.[4][5] A key mechanism of its action is the inhibition of the phosphorylation of downstream substrates of its target kinases. This document provides a detailed protocol for performing Western blot analysis to detect and quantify the phosphorylation of key downstream targets of ON 108600, including AKT1 at serine 129 (p-AKT1 S129) and Cyclin D1 at threonine 286 (p-Cyclin D1 T286), as well as changes in the expression of Axin2, a downstream target of the Wnt/TNIK signaling pathway.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of ON 108600 on the phosphorylation of its targets in MDA-MB-231 and Hs578T triple-negative breast cancer cell lines. Data is presented as a percentage of the phosphorylated protein or total protein expression relative to the untreated control (DMSO). This data is based on the analysis of Western blot results from publicly available research.
Cell Line
Target Protein
ON 108600 Concentration (µM)
Relative Expression/Phosphorylation (%)
MDA-MB-231
p-AKT1 (S129)
0 (DMSO)
100
0.1
~70
0.5
~40
1.0
~20
p-Cyclin D1 (T286)
0 (DMSO)
100
0.1
~80
0.5
~50
1.0
~30
Axin2
0 (DMSO)
100
0.1
~75
0.5
~45
1.0
~25
Hs578T
p-AKT1 (S129)
0 (DMSO)
100
0.1
~65
0.5
~35
1.0
~15
p-Cyclin D1 (T286)
0 (DMSO)
100
0.1
~75
0.5
~40
1.0
~20
Axin2
0 (DMSO)
100
0.1
~80
0.5
~50
1.0
~30
Signaling Pathway Overview
The following diagram illustrates the signaling pathways affected by ON 108600.
Signaling pathways inhibited by ON 108600.
Experimental Protocols
Western Blot Protocol for Monitoring ON 108600 Target Phosphorylation
This protocol outlines the steps for treating cells with ON 108600, preparing cell lysates, and performing a Western blot to detect changes in protein phosphorylation and expression.
1. Cell Culture and Treatment:
Seed MDA-MB-231 or Hs578T cells in 6-well plates and grow to 70-80% confluency.
Treat cells with varying concentrations of ON 108600 (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for 24 hours.
2. Cell Lysis:
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
Incubate on ice for 30 minutes, vortexing every 10 minutes.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
Load samples onto a 4-20% Tris-glycine gel and perform electrophoresis until the dye front reaches the bottom.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
Technical Support Center: ON 108600 Solubility in DMSO
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with ON 108600 in Dimethyl Sulfoxide (DMSO). The foll...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with ON 108600 in Dimethyl Sulfoxide (DMSO). The following information is structured to address common problems and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving ON 108600 in DMSO. What are the potential reasons for this?
A1: Difficulty in dissolving small molecule inhibitors like ON 108600 in DMSO can arise from several factors. These include the inherent physicochemical properties of the compound, the quality and purity of the DMSO used, and the dissolution technique employed. It's also possible that the desired concentration exceeds the solubility limit of ON 108600 in DMSO.[1][2]
Q2: The vial of ON 108600 appears to be empty. Is this normal?
A2: Yes, this can be normal, particularly for small quantities of lyophilized compounds. The substance may be present as a thin, difficult-to-see film on the vial's walls or bottom. Before assuming the vial is empty, please proceed with the recommended dissolution protocol.[1]
Q3: My ON 108600/DMSO stock solution is cloudy or has visible precipitates. What should I do?
A3: A cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has precipitated out of the solution.[1] This can occur if the solubility limit has been exceeded or if the stock solution was stored improperly. It is critical to avoid using a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.[1] Please refer to the troubleshooting guide below for steps to address this issue.
Q4: Can I heat the ON 108600/DMSO solution to improve solubility?
A4: Gentle warming can be an effective method for increasing the solubility of some compounds. However, this should be done with caution, as excessive heat can lead to compound degradation. A common and generally safe method is to use a water bath set to 37°C. It is always advisable to consult any available stability data for the specific inhibitor you are working with.
Q5: My ON 108600 dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A5: This common issue is often referred to as "salting out." To minimize this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first, before adding the final, most diluted solution to your aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is essential to include a DMSO-only vehicle control in your experiments.
Troubleshooting Guide
If you are experiencing solubility issues with ON 108600 in DMSO, please follow the troubleshooting workflow below.
Initial Dissolution Protocol
A standard protocol for preparing a stock solution of a poorly soluble compound in DMSO is outlined in the table below.
Step
Action
Rationale
1. Verification
Confirm the purity and identity of your compound.
Impurities can significantly affect solubility.
2. Solvent Quality
Use fresh, anhydrous, high-purity DMSO.
DMSO is hygroscopic and absorbed water can reduce its ability to dissolve some organic compounds.
3. Vortexing
Add the calculated volume of DMSO to the vial and vortex vigorously for 1-2 minutes.
Provides mechanical agitation to aid dissolution.
4. Sonication (Optional)
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
Provides energy to break up compound aggregates and facilitate dissolution.
5. Gentle Warming (Optional)
If solubility issues persist, warm the solution in a 37°C water bath for 5-10 minutes.
Increases kinetic energy to help overcome the solid's lattice energy.
6. Visual Inspection
Visually inspect the solution to ensure it is clear and free of any precipitates before use or storage.
To confirm complete dissolution and solution integrity.
Troubleshooting Workflow for Persistent Solubility Issues
If the initial protocol fails, consider the following steps:
Caption: Troubleshooting workflow for persistent solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Weigh the Compound: Accurately weigh a precise amount of ON 108600 (e.g., 1 mg) using an analytical balance.
Calculate Solvent Volume: Based on the molecular weight of ON 108600, calculate the volume of DMSO required to achieve a 10 mM concentration.
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can employ brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C).
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preventing Precipitation upon Dilution into Aqueous Buffer
Prepare Intermediate Dilutions in DMSO: From your concentrated stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Signaling Pathway and Experimental Workflow Visualization
Since the specific signaling pathway for ON 108600 is not publicly available, the following diagram illustrates a general workflow for utilizing a novel kinase inhibitor with potential solubility issues in a cell-based assay.
Caption: Experimental workflow for a cell-based assay with a DMSO-soluble inhibitor.
preventing ON 108600 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ON 108600. The focus is to address and mitigat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ON 108600. The focus is to address and mitigate potential off-target effects to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ON 108600 and what are its primary targets?
ON 108600 is a multi-kinase inhibitor. Its primary intended targets are Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It has demonstrated anti-tumor activity, particularly in the context of triple-negative breast cancer (TNBC) by targeting cancer stem cells.[3]
Q2: What are off-target effects and why are they a concern with a multi-kinase inhibitor like ON 108600?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended targets. With multi-kinase inhibitors, the potential for off-target effects is inherently higher due to the conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translatable results.
Q3: My experimental results are not what I expected. How can I determine if off-target effects of ON 108600 are the cause?
If you observe unexpected phenotypes, it is crucial to consider the possibility of off-target effects. A systematic approach to investigate this includes:
Dose-Response Analysis: Perform your experiment across a range of ON 108600 concentrations. On-target effects should manifest at concentrations consistent with the inhibitor's IC50 values for its primary targets, while off-target effects may appear at higher concentrations.
Use of Control Compounds: Include a structurally distinct inhibitor with the same on-target activity. If the phenotype is not replicated, it suggests the original observation may be due to an off-target effect of ON 108600.
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended targets (CK2, TNIK, DYRK1). If the resulting phenotype mimics the effect of ON 108600, it provides evidence for on-target activity.
Rescue Experiments: Overexpress a drug-resistant mutant of the intended target. If this reverses the effect of ON 108600, it confirms an on-target mechanism.
Q4: What are some proactive strategies to minimize off-target effects in my experimental design?
Use the Lowest Effective Concentration: Titrate ON 108600 to determine the lowest concentration that produces the desired on-target effect.
Thoroughly Characterize Your System: Understand the expression levels of the target kinases (CK2, TNIK, DYRK1) in your specific cell line or model system.
Employ Orthogonal Approaches: Corroborate your findings using non-pharmacological methods, such as genetic manipulation, to validate the role of the target kinases.
Quantitative Data Summary
The following table summarizes the reported IC50 values for ON 108600 against its primary target kinases. These values are crucial for designing experiments and interpreting results.
Target Kinase
IC50 (µM)
DYRK1A
0.016
DYRK1B
0.007
DYRK2
0.028
CK2α1
0.05
CK2α2
0.005
TNIK
0.005
Note: These values are derived from in vitro assays and may vary depending on the specific experimental conditions.[1][2]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
High cytotoxicity observed at concentrations expected to be selective.
Off-target kinase inhibition leading to cellular toxicity.
1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test a structurally different inhibitor for the same primary targets to see if cytotoxicity persists. 3. Verify the expression levels of known pro-survival kinases that could be off-targets in your cell model.
Inconsistent results between different cell lines.
Varying expression levels of on-target or off-target proteins.
1. Profile the expression of CK2, TNIK, and DYRK1 in the cell lines being used. 2. Consider that different cell lines may have unique off-target profiles for ON 108600. 3. If possible, use primary cells pooled from multiple donors to average out biological variability.
Phenotype does not align with known functions of CK2, TNIK, or DYRK1.
The observed effect is likely mediated by an off-target of ON 108600.
1. Conduct a phospho-proteomics analysis to identify signaling pathways that are unexpectedly altered. 2. Use a rescue experiment by overexpressing the suspected off-target to see if the phenotype is reversed.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of ON 108600 against a broad panel of kinases to identify both on- and off-targets.
Methodology:
Compound Preparation: Prepare a stock solution of ON 108600 (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.
Compound Addition: Add the diluted ON 108600 or a vehicle control (e.g., DMSO) to the appropriate wells.
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
Signal Detection: Add the detection reagent and read the signal using a plate reader. The specific detection method will depend on the assay format (e.g., luminescence, fluorescence).
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase in the panel.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that ON 108600 is engaging its intended targets (and potential off-targets) within a cellular context.
Methodology:
Cell Treatment: Treat intact cells with various concentrations of ON 108600 or a vehicle control for a specified time.
Heat Shock: Heat the cell suspensions at a range of temperatures to induce thermal denaturation of proteins. Ligand-bound proteins will be more stable at higher temperatures.
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., CK2α1) remaining in the soluble fraction by Western blot or other quantitative proteomic methods.
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each ON 108600 concentration. A shift in the melting curve to higher temperatures indicates target engagement.
Visualizations
Caption: Simplified signaling pathways inhibited by ON 108600.
cell-based assay variability with ON 108600 treatment
Welcome to the technical support center for ON 108600. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ON 108600 in cell-based assays.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for ON 108600. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ON 108600 in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ON 108600 and what is its mechanism of action?
ON 108600 is a multi-kinase inhibitor that has shown anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models. It primarily targets Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1). By inhibiting these kinases, ON 108600 can suppress the growth of cancer stem cells, induce cell cycle arrest at the G2/M phase, and promote apoptosis.
Q2: What are the primary cellular effects of ON 108600 treatment observed in cell-based assays?
In cell-based assays, particularly with TNBC cell lines, ON 108600 treatment has been shown to:
Inhibit cell proliferation and growth.
Reduce the formation of colonies and mammospheres, indicating an effect on cancer stem-like cells.
Induce G2/M cell cycle arrest.
Promote apoptosis (programmed cell death).
Q3: What is the recommended solvent and storage for ON 108600?
For optimal stability, it is recommended to prepare stock solutions of ON 108600 in a solvent like Dimethyl Sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: What are potential sources of variability when using ON 108600 in cell-based assays?
Variability in experimental results with ON 108600 can arise from several factors, including:
Compound Stability: Degradation of ON 108600 in cell culture media over time.
Solubility Issues: Precipitation of the compound at the working concentration.
Cell Health and Density: Variations in cell health, passage number, and seeding density.
Assay-Specific Conditions: Inconsistencies in incubation times, reagent concentrations, and handling procedures.
Off-Target Effects: ON 108600 is a multi-kinase inhibitor, and its effects on other kinases could contribute to the observed phenotype.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of ON 108600 between experiments.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Compound Instability
Prepare fresh dilutions of ON 108600 from a frozen stock for each experiment. Avoid storing the compound in aqueous media for extended periods. If instability is suspected, consider performing a time-course experiment to assess the stability of ON 108600 in your specific cell culture medium.
Inconsistent Cell Seeding
Ensure a consistent number of healthy, log-phase cells are seeded for each experiment. Use a cell counter for accurate cell quantification.
Variable Incubation Time
Maintain a consistent incubation time with ON 108600 across all experiments.
Assay Method
Different viability or proliferation assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use the same assay and protocol consistently.
DMSO Concentration
High concentrations of the vehicle solvent, DMSO, can be toxic to cells. Maintain a final DMSO concentration of less than 0.1% in your assays and include a vehicle-only control.
Issue 2: Compound Precipitation in Media
Problem: You observe a precipitate in the cell culture media after adding the ON 108600 working solution.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Poor Aqueous Solubility
While specific solubility data for ON 108600 in various buffers is not widely published, it is a hydrophobic molecule. When diluting the DMSO stock into your aqueous cell culture medium, add the stock solution dropwise while gently vortexing or mixing the medium to prevent rapid precipitation.
High Working Concentration
If precipitation persists, you may need to lower the final working concentration of ON 108600.
Serum Interaction
Components in fetal bovine serum (FBS) can sometimes interact with compounds. Ensure you are using a consistent source and concentration of FBS. For mechanistic studies, consider using serum-free or reduced-serum conditions if your cells can tolerate it.
Issue 3: Unexpected Cellular Phenotypes
Problem: You are observing cellular effects that are not consistent with the known targets of ON 108600.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Off-Target Effects
As a multi-kinase inhibitor, ON 108600 may have effects on other kinases beyond CK2, TNIK, and DYRK1. If you suspect off-target effects, consider performing a kinase panel screening to identify other potential targets at your working concentration.
Cell Line Specificity
The cellular response to a kinase inhibitor can be highly dependent on the genetic background and signaling pathways active in a particular cell line. Confirm the expression of the target kinases in your cell line.
Compound Degradation
Degradation products of ON 108600 could have their own biological activities. If degradation is suspected, performing stability analysis via methods like HPLC can be informative.
Data Presentation
Table 1: Kinase Inhibition Profile of ON 108600
Kinase Target
Reported IC50 (µM)
DYRK1A
0.016
DYRK1B
0.007
DYRK2
0.028
CK2α1
0.05
CK2α2
0.005
TNIK
0.005
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Cell Seeding:
Trypsinize and resuspend cells to create a single-cell suspension.
Count the cells and determine the appropriate seeding density (typically 200-1000 cells per well of a 6-well plate).
Seed the cells in complete medium and allow them to attach overnight.
ON 108600 Treatment:
Prepare serial dilutions of ON 108600 in complete medium.
Remove the medium from the wells and replace it with the ON 108600-containing medium. Include a vehicle control (DMSO).
Incubate the plates for the desired treatment duration (e.g., 24-72 hours).
Colony Growth:
After treatment, replace the medium with fresh, drug-free complete medium.
Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.
Staining and Quantification:
Gently wash the wells with PBS.
Fix the colonies with 4% paraformaldehyde for 15 minutes.
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
Wash the wells with water and allow them to air dry.
Count the number of colonies in each well.
Protocol 2: Mammosphere Formation Assay
This assay is used to enrich for and quantify cancer stem-like cells, which are capable of forming spherical colonies in non-adherent conditions.
Cell Seeding:
Prepare a single-cell suspension from your cell line or primary tissue.
Seed cells at a low density (e.g., 1,000-10,000 cells/mL) in ultra-low attachment plates containing mammosphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).
ON 108600 Treatment:
Add the desired concentrations of ON 108600 (and a vehicle control) to the wells at the time of seeding.
Mammosphere Growth:
Incubate the plates for 5-10 days without disturbing them.
Quantification:
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Visualizations
Caption: Simplified signaling pathway of ON 108600.
Caption: General experimental workflow for ON 108600 cell-based assays.
Caption: A logical approach to troubleshooting inconsistent results.
Optimization
Technical Support Center: Improving Delivery of ON 108600 in Animal Models
Introduction Successful in vivo studies hinge on the effective delivery of therapeutic compounds to the target site. This technical support center provides researchers, scientists, and drug development professionals with...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Successful in vivo studies hinge on the effective delivery of therapeutic compounds to the target site. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the delivery of ON 108600 in animal models. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended administration routes for ON 108600 in rodent models?
The optimal administration route for ON 108600 depends on the specific research question, the physicochemical properties of the formulation, and the target tissue. Common routes for small molecules like ON 108600 in mice and rats include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) administration.[1][2] The choice of route significantly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For rapid systemic exposure, IV administration is often preferred, while PO administration mimics the intended clinical route for many drugs.[2]
Q2: How can I improve the solubility of ON 108600 for in vivo administration?
Poor aqueous solubility is a common challenge for many small molecule inhibitors.[3][4][5] To improve the solubility of ON 108600, consider the following strategies:
Co-solvents: Prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it into a vehicle suitable for animal administration.[3] It is crucial to keep the final concentration of the organic solvent low (ideally below 0.5%) to avoid toxicity.[3]
Formulation with Excipients: Utilize solubility-enhancing excipients. For oral formulations, solid dispersions with carriers like Soluplus® or Kollidon® VA64 can improve dissolution and bioavailability.[6]
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.[4]
Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area of the drug particles, leading to faster dissolution.
Q3: What are the signs of poor compound delivery or bioavailability in my animal model?
Inconsistent or lower-than-expected efficacy in your animal model can be an indicator of poor drug delivery. Other signs include:
High variability in plasma concentrations between individual animals.
Lack of a clear dose-response relationship.
Precipitation of the compound at the injection site (for parenteral routes).
Low systemic exposure (Area Under the Curve - AUC) in pharmacokinetic (PK) studies.[7]
It is essential to conduct pharmacokinetic studies to determine the concentration of ON 108600 in plasma and target tissues over time.[7][8]
Troubleshooting Guides
Issue 1: Precipitation of ON 108600 Upon Dilution into Aqueous Vehicle
Problem: The compound precipitates out of solution when the concentrated stock (e.g., in DMSO) is diluted into the final aqueous vehicle for injection.[3][5]
Troubleshooting Steps:
Review Dilution Protocol:
Gradual Dilution: Add the stock solution to a small volume of the vehicle first, mix thoroughly, and then add this intermediate dilution to the final volume. This can prevent localized high concentrations that lead to immediate precipitation.[3]
Vortexing/Sonication: Ensure thorough mixing after adding the stock solution. Vortexing or brief sonication can help disperse the compound and facilitate dissolution.[3]
Optimize Vehicle Composition:
Increase Co-solvent Percentage: If tolerated by the animals, a slightly higher percentage of a co-solvent like DMSO or ethanol (B145695) in the final formulation may be necessary to maintain solubility.
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80) can help to keep hydrophobic compounds in solution.[9]
Lower Final Concentration: It may be necessary to work with a lower final concentration of ON 108600 if solubility limits are exceeded.[4]
Issue 2: Inconsistent Efficacy or High Variability in Animal Responses
Problem: Significant variation in tumor growth inhibition, target engagement, or other efficacy endpoints is observed between animals receiving the same dose of ON 108600.
Troubleshooting Steps:
Verify Formulation Homogeneity:
Ensure that the final dosing solution is homogenous and that the compound has not settled or precipitated. Mix the solution well before each administration.
Standardize Administration Technique:
Inconsistent injection volumes or improper injection technique can lead to variability. Ensure all personnel are adequately trained in the chosen administration route.[1] For oral gavage, proper placement of the gavage needle is critical to ensure the full dose reaches the stomach.[2]
Evaluate Animal Health and Stress:
The health status and stress levels of the animals can influence drug metabolism and response. Ensure proper animal husbandry and handling to minimize stress.[10]
Conduct Pharmacokinetic (PK) Analysis:
A pilot PK study with a small group of animals can determine if the variability is due to differences in drug exposure.[7][11] This will provide data on Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (total exposure).[7]
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
Route of Administration
Maximum Volume (Adult Mouse)
Recommended Needle Gauge
Intravenous (IV) - Tail Vein
< 0.2 mL
27-30 G
Intraperitoneal (IP)
< 2-3 mL
25-27 G
Subcutaneous (SC)
0.5 - 1.0 mL
25-27 G
Oral (PO) - Gavage
10 mL/kg
20-22 G (ball-tipped)
Data adapted from institutional animal care and use committee (IACUC) guidelines.[1]
Table 2: Example Pharmacokinetic Parameters of a Novel Kinase Inhibitor in Mice
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC (0-24h) (ng*hr/mL)
Bioavailability (%)
IV
5
1500
0.08
3200
100
IP
20
850
0.5
4500
70
PO
50
400
2
3800
30
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation and Administration of ON 108600 via Oral Gavage
Preparation of Formulation:
Weigh the required amount of ON 108600 powder.
Prepare a 10% DMSO in corn oil (v/v) vehicle.
First, dissolve the ON 108600 powder in DMSO to create a concentrated stock solution.
Add the corn oil to the DMSO solution dropwise while vortexing to create a homogenous suspension or solution.
Animal Handling and Dosing:
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
Measure the correct volume of the formulation based on the animal's body weight.
Insert a flexible, ball-tipped gavage needle gently into the esophagus.
Slowly administer the formulation into the stomach.[2]
Monitor the animal for any signs of distress after the procedure.
Visualizations
Caption: Experimental workflow for in vivo studies with ON 108600.
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
Technical Support Center: Minimizing ON 108600 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ON 108600 toxicity in normal cells during e...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ON 108600 toxicity in normal cells during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with ON 108600.
Issue 1: Higher than expected cytotoxicity in normal control cell lines.
Potential Cause 1: Inappropriate Solvent or Vehicle Concentration.
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific normal cell line. It is recommended to run a vehicle-only control to assess the baseline cytotoxicity of the solvent.
Potential Cause 2: Cell Line Sensitivity.
Troubleshooting Tip: Different normal cell lines can exhibit varying sensitivities to kinase inhibitors. If you observe high toxicity, consider using a panel of normal cell lines relevant to your research context (e.g., human bronchial epithelial cells for lung cancer studies) to identify a more robust model.
Potential Cause 3: Suboptimal Cell Culture Conditions.
Troubleshooting Tip: Ensure your normal cells are healthy and not under stress from other factors such as high passage number, contamination, or nutrient deprivation. Stressed cells can be more susceptible to drug-induced toxicity.
Issue 2: Inconsistent results in cytotoxicity assays.
Potential Cause 1: Variability in Cell Seeding Density.
Troubleshooting Tip: Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your cell seeding protocol to ensure uniform cell density across all wells and experiments.
Potential Cause 2: Edge Effects in Multi-well Plates.
Troubleshooting Tip: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Potential Cause 3: Instability of ON 108600 in Culture Medium.
Troubleshooting Tip: If ON 108600 is unstable in your culture medium over the course of the experiment, it could lead to inconsistent effects. Consider the stability of the compound under your experimental conditions and if necessary, refresh the medium with freshly prepared ON 108600 at appropriate intervals for longer-term assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ON 108600 and how does it relate to its selectivity for cancer cells?
ON 108600 is a multi-kinase inhibitor that targets Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1 (DYRK1).[1] These kinases are often dysregulated in cancer and are involved in critical cellular processes such as cell cycle progression and signaling pathways like Wnt/β-catenin.[2] The selective toxicity of ON 108600 towards cancer cells is thought to be, in part, due to the observation that it does not induce mitotic arrest in normal cells, a mechanism that contributes to its cytotoxic effects in tumor cells.[3]
Q2: Is there quantitative data available on the toxicity of ON 108600 in normal cells versus cancer cells?
The Selectivity Index (SI) is a useful metric to quantify the differential toxicity of a compound. It is calculated as follows:
SI = IC50 in normal cell line / IC50 in cancer cell line
A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
Q3: What are some recommended normal cell lines to use as controls in my experiments?
The choice of a normal cell line should ideally match the tissue of origin of your cancer cell line. Some commonly used normal cell lines include:
Human Bronchial Epithelial Cells (HBEC): For lung cancer studies.
Human Mammary Epithelial Cells (HMEC): For breast cancer studies.
Fibroblasts (e.g., MRC-5, WI-38): Often used as general normal cell controls.
Q4: What are the potential off-target effects of ON 108600 that could contribute to toxicity in normal cells?
As a multi-kinase inhibitor, ON 108600 has the potential for off-target effects. A comprehensive kinase selectivity profile for ON 108600 is not publicly available. To investigate potential off-target effects, researchers could perform a broad kinase profiling assay. If specific off-target kinases are identified, their roles in normal cell physiology can be investigated to understand any observed toxicity.
Data Presentation
Table 1: Kinase Inhibitory Profile of ON 108600
Kinase Target
IC50 (µM)
DYRK1A
0.016
DYRK1B
0.007
DYRK2
0.028
CK2α1
0.05
CK2α2
0.005
TNIK
0.005
Source: MedchemExpress
Table 2: Example Data Structure for Determining Selectivity Index
Cell Line
Cell Type
IC50 of ON 108600 (µM)
Selectivity Index (SI)
Cancer Cell Line A
e.g., Triple-Negative Breast Cancer
User-determined value
-
Normal Cell Line B
e.g., Human Mammary Epithelial Cells
User-determined value
Calculated value
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of ON 108600 on both normal and cancer cell lines.
Cell Seeding:
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of ON 108600 in culture medium. It is recommended to perform a wide range of concentrations initially to determine the effective dose range.
Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells) and a no-treatment control.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ON 108600 or controls.
Incubation:
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization:
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: ON 108600 inhibits CK2, TNIK, and DYRK1, leading to decreased cancer cell proliferation and apoptosis.
Caption: Troubleshooting workflow for addressing unexpected toxicity of ON 108600 in normal cells.
Technical Support Center: Paclitaxel-Resistant Cell Line Generation for ON 108600 Efficacy Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful generation and valid...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful generation and validation of paclitaxel-resistant cancer cell lines. The primary application focus is the subsequent efficacy testing of novel therapeutics like ON 108600, a multi-kinase inhibitor known to target chemotherapy-resistant cancer stem cells.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why do I need a paclitaxel-resistant cell line to test ON 108600?
A1: Acquired resistance to chemotherapies like paclitaxel (B517696) is a major clinical challenge, often leading to treatment failure.[4] ON 108600 is a multi-kinase inhibitor that has shown efficacy in killing paclitaxel-resistant triple-negative breast cancer (TNBC) cells.[1][2] Studies indicate that paclitaxel-resistant cells can exhibit a cancer stem cell-like phenotype, which ON 108600 specifically targets.[1][3] Therefore, generating a paclitaxel-resistant cell line is a crucial preclinical step to validate the effectiveness of ON 108600 in a model that mimics clinical drug resistance.
Q2: What is the most common method for generating paclitaxel-resistant cell lines?
A2: The most widely used and recommended method is the gradual dose escalation approach.[5] This involves continuously exposing a parental cancer cell line to gradually increasing concentrations of paclitaxel over a prolonged period (several weeks to months).[6][7] This process selects for cells that develop and survive under increasing drug pressure, closely mimicking the acquisition of resistance in patients.[7]
Q3: How do I know if my cells have successfully become resistant?
A3: Resistance is validated by comparing the half-maximal inhibitory concentration (IC50) of paclitaxel in the newly generated cell line to the original parental cell line. A cell line is generally considered successfully resistant if its IC50 value is at least 3 to 5 times higher than that of the parental cells.[6][7] This ratio is known as the Resistance Index (RI).[5][8] For example, researchers have developed cell lines with resistance increases ranging from 12-fold to over 1000-fold.[1][9]
Q4: What are the underlying molecular mechanisms of paclitaxel resistance I should be aware of?
A4: Paclitaxel resistance is complex and can involve multiple mechanisms. The most common include:
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the MDR1 or ABCB1 gene), which actively pumps paclitaxel out of the cell.[10][11][12][13]
Alterations in Tubulin: Mutations in the genes encoding β-tubulin, the direct target of paclitaxel, can prevent the drug from binding effectively.[11][12][14]
Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis (programmed cell death), making the cells less sensitive to paclitaxel-induced cell death.[12][13]
Epithelial-Mesenchymal Transition (EMT): Some resistant cells undergo EMT, which is associated with increased motility and a stem-cell-like phenotype.[10][15][16]
Troubleshooting Guide
This section addresses common problems encountered during the generation of paclitaxel-resistant cell lines.
Problem
Possible Cause(s)
Recommended Solution(s)
Massive Cell Death After Increasing Paclitaxel Concentration
The incremental increase in paclitaxel concentration was too high, exceeding the tolerance of the adapting cell population.
1. Thaw a vial of cells that were stable at the previous, lower concentration.[6]2. Reduce the dose escalation factor. Instead of a 1.5-2.0 fold increase, try a smaller increment of 1.1-1.2 fold.[6]3. Allow the cells to culture for a longer period at the current concentration to ensure the population is robust before the next increase.
Cells Stop Proliferating but Do Not Die
Paclitaxel is effectively inducing mitotic arrest, but the cells are not undergoing apoptosis. This can be an intermediate stage of adaptation.
1. Maintain the culture at the current paclitaxel concentration. Monitor for the emergence of proliferating colonies over several days to weeks.2. If no recovery is observed after an extended period, consider slightly reducing the paclitaxel concentration to allow for recovery before attempting to increase it again.
IC50 Value Has Not Increased Significantly (RI < 3)
The selection pressure may be insufficient, the duration of exposure is too short, or the parental cell line is inherently resistant.
1. Continue the dose escalation process to higher concentrations. The process can take 6-12 months.2. Ensure the paclitaxel stock solution is fresh and has been stored correctly, as its potency can degrade.3. Check the literature for the expected paclitaxel sensitivity of your parental cell line. Some cell lines are naturally more resistant.[17]
Resistant Phenotype is Lost Over Time
The resistance mechanism is unstable and requires continuous drug pressure. This is a common issue.
1. Maintain the validated resistant cell line in a culture medium containing a constant, selective concentration of paclitaxel (e.g., the final concentration used for selection).[5]2. For experiments, you may need to culture the cells in drug-free medium for one passage to avoid interference, but do not maintain them in a drug-free state for long periods.[18]3. Always freeze down multiple vials of the validated resistant cell line at a low passage number. If the phenotype is lost, discard the culture and thaw a fresh vial.[18][19]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the dose escalation process.
Caption: A troubleshooting decision tree for the dose escalation process.
Experimental Protocols
Protocol 1: Generation of a Paclitaxel-Resistant Cell Line via Gradual Dose Escalation
This protocol is a synthesized methodology based on common practices for developing drug-resistant cell lines.[6][7][8]
Parental Cell IC50 Determination: First, determine the baseline sensitivity of the parental cell line.
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate.
After 24 hours, treat the cells with a serial dilution of paclitaxel (e.g., ranging from 0.1 nM to 1000 nM).
Incubate for 48-72 hours.
Assess cell viability using an MTT, WST-1, or CCK-8 assay.[6][8]
Calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.
Set Starting Concentration: The initial concentration for resistance induction should be the IC20 (the concentration that inhibits 20% of cell growth), which can be extrapolated from the dose-response curve.[8] This provides sufficient selective pressure without causing complete culture loss.
Phase 2: Dose Escalation
Initial Exposure: Culture the parental cells in medium containing the starting IC20 concentration of paclitaxel.
Monitor and Passage: Initially, expect significant cell death. The surviving cells will begin to proliferate. When the culture reaches ~80% confluency, passage the cells. Maintain the culture at this concentration for 2-3 passages until the proliferation rate appears stable.[8]
Increase Concentration: After the cells have stabilized, increase the paclitaxel concentration by a factor of 1.5 to 2.0.[6]
Repeat: Repeat step 2 and 3, gradually increasing the paclitaxel concentration. This process is iterative and can take several months. If at any point cell death exceeds 50-80% and the culture fails to recover, revert to the previously tolerated concentration and attempt a smaller dose increase (e.g., 1.2-fold).[6][8]
Cryopreservation: It is critical to cryopreserve stocks of cells at each successfully stabilized concentration.[5][19]
Hypothetical Dose Escalation Schedule
The following table provides an example schedule for a parental cell line with an initial paclitaxel IC50 of 5 nM.
Step
Paclitaxel Concentration (nM)
Approximate Culture Duration
Expected Outcome
1
1 (IC20)
2–3 weeks
High initial cell death, followed by the recovery of surviving clones.
2
2
2–3 weeks
Cells adapt and resume more stable proliferation.
3
5
2–3 weeks
Cell growth may slow down before recovering.
4
10
3–4 weeks
Increased cell death is possible; a longer adaptation period may be needed.
5
20
3–4 weeks
Selection for a more robustly resistant population.
6
50
4–5 weeks
Significant resistance is achieved.
7
100
4–5 weeks
A high-level resistant cell line is established.
(Adapted from BenchChem Application Notes, 2025)[5]
Protocol 2: Validation of Resistance and Calculation of Resistance Index (RI)
Simultaneous Viability Assay: Perform a cell viability assay (as described in Phase 1, Step 1) for both the parental cell line and the newly generated paclitaxel-exposed cell line in parallel. Use the same cell seeding density and paclitaxel concentration range.
Calculate IC50 Values: Determine the IC50 value for both the parental and the putative resistant cell lines from their respective dose-response curves.
Calculate Resistance Index (RI): Use the following formula:
RI = IC50 (Resistant Line) / IC50 (Parental Line)
Confirmation: The cell line is confirmed as resistant if the RI is ≥ 3-5.[6][7]
Visualizing Mechanisms and Workflows
Experimental Workflow for Generating Resistant Cells
This diagram outlines the complete process from initial cell culture to a validated resistant cell line ready for ON 108600 testing.
Caption: Workflow for generating and validating a paclitaxel-resistant cell line.
Signaling Pathway: P-glycoprotein Efflux Pump
This diagram illustrates one of the most common mechanisms of paclitaxel resistance: the active efflux of the drug from the cancer cell by the P-glycoprotein (P-gp) transporter.
Caption: P-glycoprotein (P-gp) mediated efflux of Paclitaxel.
Technical Support Center: Refining ON 108600 and Chemotherapy Co-treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ON 108600 in combination with chemotherap...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ON 108600 in combination with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ON 108600?
ON 108600 is a multi-kinase inhibitor that targets Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine phosphorylation-regulated kinase 1 (DYRK1). By simultaneously inhibiting these kinases, ON 108600 disrupts multiple signaling pathways involved in cancer cell proliferation, survival, and resistance to therapy.[1][2]
Q2: Which chemotherapy agents have shown synergy with ON 108600?
Preclinical studies have demonstrated that ON 108600 acts synergistically with paclitaxel (B517696) in suppressing the growth of triple-negative breast cancer (TNBC) cells, including chemotherapy-resistant models.[3][4] The synergistic effect is attributed to ON 108600's ability to target cancer stem cells and overcome resistance mechanisms.[3] While specific data for other agents like doxorubicin (B1662922) and cisplatin (B142131) is not yet published, the mechanism of ON 108600 suggests potential for broader synergistic combinations.
Q3: What are the optimal concentrations for ON 108600 and paclitaxel co-treatment in vitro?
The optimal concentrations can vary depending on the cell line and experimental conditions. However, studies in MDA-MB-231 and BT-20 TNBC cell lines have shown that ON 108600 is effective in the nanomolar to low micromolar range. For co-treatment experiments, a dose-response matrix is recommended to determine the optimal synergistic concentrations for your specific cell line.
Q4: What is the recommended sequence of administration for ON 108600 and chemotherapy?
The optimal sequence can be drug- and cell-line dependent. Some studies suggest that pre-treatment with a targeted agent can sensitize cancer cells to subsequent chemotherapy. For ON 108600 and paclitaxel, both concurrent and sequential administration protocols should be tested to determine the most effective schedule for inducing cell death and inhibiting proliferation.
Q5: How should I prepare and store ON 108600?
For solubility and storage conditions, it is crucial to refer to the manufacturer's data sheet. Generally, ON 108600 is dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in cell culture medium for experiments. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
High cell toxicity in control groups (ON 108600 alone)
- Solvent (e.g., DMSO) concentration is too high.- ON 108600 concentration is too high for the specific cell line.- Poor cell health prior to treatment.
- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%).- Perform a dose-response curve for ON 108600 alone to determine the IC50 and select appropriate concentrations for combination studies.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Lack of synergistic effect
- Suboptimal drug concentrations or ratio.- Inappropriate sequence of drug administration.- Cell line is intrinsically resistant to the combination.- Incorrect data analysis method for synergy.
- Perform a checkerboard assay with a wide range of concentrations for both drugs to identify synergistic ratios.- Test different administration schedules (pre-treatment, co-treatment, post-treatment).- Consider using a different cell line or investigating the underlying resistance mechanisms.- Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Inconsistent results between experiments
- Variability in cell passage number.- Inconsistent drug preparation and storage.- Fluctuations in incubator conditions (CO2, temperature, humidity).- Pipetting errors.
- Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment from a properly stored stock solution.- Regularly calibrate and monitor incubator conditions.- Use calibrated pipettes and ensure proper mixing of solutions.
Precipitation of ON 108600 in cell culture medium
- Poor solubility of the compound in aqueous solutions.- Exceeding the solubility limit in the final dilution.
- Ensure the stock solution is fully dissolved before further dilution.- Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium containing serum.- Consult the manufacturer's instructions for solubility information.
Off-target effects observed
- ON 108600 is a multi-kinase inhibitor and may affect other pathways.- High concentrations can lead to non-specific effects.
- Use the lowest effective concentrations determined from dose-response studies.- Include appropriate positive and negative controls to assess the specificity of the observed effects.- Validate key findings using alternative methods (e.g., siRNA knockdown of target kinases).
Quantitative Data Summary
The following table summarizes in vitro data for the co-treatment of ON 108600 and paclitaxel in paclitaxel-resistant triple-negative breast cancer (TNBC) cell lines. The Combination Index (CI) is used to quantify the interaction between the two drugs, where:
CI < 1 indicates synergy
CI = 1 indicates an additive effect
CI > 1 indicates antagonism
Cell Line
Drug Combination
Concentration Range (ON 108600)
Concentration Range (Paclitaxel)
Combination Index (CI)
Outcome
Reference
MDA-MB-231 (Paclitaxel-Resistant)
ON 108600 + Paclitaxel
50 - 200 nM
10 - 50 nM
< 1
Synergistic inhibition of cell viability and colony formation
Sato, K. et al. Nat Commun 2021
BT-20 (Paclitaxel-Resistant)
ON 108600 + Paclitaxel
50 - 200 nM
10 - 50 nM
< 1
Potent inhibition of cell growth and colony formation
Sato, K. et al. Nat Commun 2021
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay (MTT/XTT)
This protocol outlines a general method for assessing the synergistic effects of ON 108600 and a chemotherapeutic agent (e.g., paclitaxel) on cancer cell viability.
1. Cell Seeding:
Culture your chosen cancer cell line (e.g., MDA-MB-231) in the recommended growth medium.
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
Incubate for 24 hours to allow for cell attachment.
2. Drug Preparation:
Prepare stock solutions of ON 108600 and the chemotherapy agent in DMSO.
On the day of the experiment, prepare serial dilutions of each drug in the cell culture medium. For a checkerboard assay, you will need a range of concentrations for both drugs.
3. Co-treatment:
Remove the medium from the 96-well plate.
Add 100 µL of the drug-containing medium to the respective wells. Include wells for:
Vehicle control (medium with DMSO)
ON 108600 alone (at various concentrations)
Chemotherapy agent alone (at various concentrations)
Combination of ON 108600 and chemotherapy agent (at various concentration ratios)
A Comparative Guide to the Kinase Inhibitory Activity of ON 108600
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the kinase inhibitory activity of ON 108600 with several alternative kinase inhibitors. The information pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitory activity of ON 108600 with several alternative kinase inhibitors. The information presented is based on publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.
Overview of ON 108600 Kinase Inhibitory Activity
ON 108600 is a multi-kinase inhibitor with potent activity against Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] It has demonstrated anti-tumor activity, particularly in triple-negative breast cancer (TNBC), by inducing cell cycle arrest and apoptosis.[3][4] The inhibitory activity of ON 108600 is quantified by its half-maximal inhibitory concentration (IC50) values against its target kinases.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the IC50 values of ON 108600 and a selection of alternative kinase inhibitors against the primary kinase targets of ON 108600. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values for kinase inhibitors typically involves in vitro assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. Commonly used methods include radiometric assays and luminescence-based assays.
General Protocol for a Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP into a kinase-specific substrate (peptide or protein).
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, the kinase-specific substrate, and a buffer solution with necessary cofactors (e.g., MgCl₂).
Inhibitor Addition: Serial dilutions of the test compound (e.g., ON 108600) are added to the reaction mixture. A control reaction with no inhibitor (vehicle control, typically DMSO) is also prepared.
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for an ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Kinase Reaction: The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, and inhibitor in an appropriate buffer. The reaction is initiated by the addition of non-radiolabeled ATP.
ADP-Glo™ Reagent Addition: After the kinase reaction has proceeded for a set time, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP.
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to produce a luminescent signal.
Luminescence Measurement: The intensity of the luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the radiometric assay.
Signaling Pathways and Experimental Workflows
The inhibitory activity of ON 108600 on CK2, TNIK, and DYRK kinases impacts several critical cellular signaling pathways implicated in cancer.
CK2 and TNIK in the Wnt/β-catenin Signaling Pathway
CK2 and TNIK are positive regulators of the Wnt/β-catenin signaling pathway. CK2 can phosphorylate and stabilize β-catenin, while TNIK is a key component of the TCF4/β-catenin transcription complex. Inhibition of CK2 and TNIK by ON 108600 can disrupt this pathway, leading to decreased proliferation of cancer cells.
A Comparative Guide to CK2 Inhibitors in Breast Cancer: ON 108600 Versus Other Key Players
For Researchers, Scientists, and Drug Development Professionals Protein Kinase CK2, a serine/threonine kinase, is a pivotal regulator of numerous cellular processes and a key player in the development and progression of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2, a serine/threonine kinase, is a pivotal regulator of numerous cellular processes and a key player in the development and progression of various cancers, including breast cancer. Its elevated activity in tumor cells makes it a compelling therapeutic target. This guide provides a detailed, objective comparison of ON 108600, a novel multi-kinase inhibitor, with other prominent CK2 inhibitors—CX-4945 (Silmitasertib), TBB, and SGC-CK2-2—focusing on their performance in breast cancer models as supported by experimental data.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of ON 108600 and other CK2 inhibitors against their target kinases and their anti-proliferative effects on various breast cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The following diagrams, generated using Graphviz, illustrate the central role of CK2 in breast cancer signaling and a general workflow for evaluating CK2 inhibitors.
CK2 Signaling Pathways in Breast Cancer.
Experimental Workflow for CK2 Inhibitor Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of the CK2 inhibitor (e.g., ON 108600, CX-4945) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
Cell Seeding: Plate a low density of single cells (e.g., 200-1000 cells/well) in 6-well plates.
Treatment: Treat the cells with the CK2 inhibitor for a specified period (e.g., 24 hours).
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
Colony Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
Colony Counting: Count the number of colonies containing at least 50 cells.
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the long-term effects of the inhibitor on cell proliferation.
Mammosphere Formation Assay
Cell Culture: Culture breast cancer cells in serum-free mammosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in ultra-low attachment plates.
Single-Cell Suspension: Dissociate the cells into a single-cell suspension.
Treatment: Plate the cells at a low density (e.g., 1,000 cells/mL) and treat with the CK2 inhibitor.
Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.
Sphere Counting: Count the number of mammospheres with a diameter greater than 50 µm.
Data Analysis: Calculate the mammosphere formation efficiency to evaluate the effect of the inhibitor on the self-renewal capacity of breast cancer stem-like cells.
In Vivo Xenograft Model
Cell Implantation: Subcutaneously inject breast cancer cells (e.g., 1x106 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm3).
Treatment: Randomize the mice into treatment and control groups. Administer the CK2 inhibitor (e.g., ON 108600) via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Comparative Performance and Concluding Remarks
This guide provides a comparative overview of ON 108600 and other CK2 inhibitors for the treatment of breast cancer.
ON 108600 emerges as a promising multi-kinase inhibitor with potent activity against CK2, TNIK, and DYRK kinases. Its efficacy in triple-negative breast cancer models, including chemotherapy-resistant and cancer stem cell populations, highlights its potential for treating aggressive forms of the disease.[2]
CX-4945 (Silmitasertib) is the most clinically advanced CK2 inhibitor, having entered clinical trials. It demonstrates broad anti-proliferative activity across various breast cancer cell lines, and its efficacy correlates with CK2α expression levels.[4][5] However, some studies suggest its anti-cancer effects might be partially due to off-target activities.[4][6]
SGC-CK2-2 is a highly selective CK2 inhibitor with weaker cytotoxic activity compared to CX-4945 in the MDA-MB-231 cell line.[4] Its high selectivity makes it a valuable tool for dissecting the specific roles of CK2 in cancer biology.
TBB is a widely used research tool for studying CK2 function but exhibits lower potency and selectivity compared to newer inhibitors.[1]
A Preclinical Showdown: ON 108600 vs. Sunitinib for Triple-Negative Breast Cancer
For Immediate Release In the relentless pursuit of effective therapies for triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat subtype, two multi-targeted kinase inhibitors, ON 108600 an...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the relentless pursuit of effective therapies for triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat subtype, two multi-targeted kinase inhibitors, ON 108600 and sunitinib (B231), have emerged as subjects of significant preclinical investigation. This guide provides a comprehensive comparison of their performance in TNBC models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Mechanisms of Action
ON 108600 is a novel multi-kinase inhibitor that has demonstrated promising activity against the TNBC breast cancer stem cell (BCSC) population, a cell type implicated in therapy resistance and disease recurrence.[1] Its mechanism of action involves the simultaneous inhibition of Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1).[2] This multi-pronged attack disrupts key signaling pathways involved in cell growth, survival, and stemness.
Sunitinib, an established anti-cancer agent, functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), making it a potent anti-angiogenic agent.[3] It also inhibits other RTKs such as c-KIT.[3] While effective in other cancer types, its utility as a monotherapy for TNBC has been limited in clinical settings.
In Vitro Efficacy: Targeting the Core of TNBC
Preclinical studies have demonstrated the cytotoxic and anti-proliferative effects of both agents against TNBC cell lines. ON 108600 has been shown to potently inhibit the growth and colony formation of both paclitaxel-sensitive and -resistant TNBC cell lines, such as MDA-MB-231 and BT-20.[1] Furthermore, it effectively suppresses the formation of mammospheres, an in vitro measure of BCSC activity.[1]
Sunitinib has also demonstrated the ability to suppress the proliferation of TNBC cell lines, including MDA-MB-468 and MDA-MB-231.[3] However, a critical finding from preclinical research is the observation that sunitinib treatment may lead to an enrichment of the BCSC population, a potential mechanism for acquired resistance and disease progression.[3][4]
In Vitro Parameter
ON 108600
Sunitinib
Targeted Cell Population
TNBC cells, including Breast Cancer Stem Cells (BCSCs)[1]
Primarily tumor epithelial and endothelial cells[3]
Effect on TNBC Cell Lines
Potent inhibition of growth and colony formation in paclitaxel-sensitive and -resistant lines (MDA-MB-231, BT-20)[1]
Inhibition of proliferation in MDA-MB-468 and MDA-MB-231 cells[3]
Effect on BCSCs
Suppresses growth, colony, and mammosphere forming capacity[1]
In Vivo Performance: Tumor Growth Inhibition in Preclinical Models
In vivo studies using mouse xenograft models have provided crucial insights into the anti-tumor activity of both compounds. ON 108600, administered as a single agent, has been shown to potently inhibit tumor growth in mice bearing MDA-MB-231 xenografts.[1] Even more impressively, in patient-derived xenograft (PDX) models of drug-resistant TNBC, ON 108600 significantly suppressed tumor growth, both alone and in synergistic combination with paclitaxel.[1]
Sunitinib has also demonstrated significant tumor growth inhibition in TNBC xenograft models. In mice with established MDA-MB-468 tumors, oral administration of sunitinib resulted in a 90.4% reduction in tumor volume compared to the control group.[5] Similarly, in an MDA-MB-231 xenograft model, sunitinib treatment led to a 94% reduction in tumor volume.[3][5] A key mechanism contributing to this effect is the inhibition of tumor angiogenesis, as evidenced by a significant decrease in microvessel density in sunitinib-treated tumors.[5][6]
No detectable toxicity in MDA-MB-231 tumor-bearing mice[1]
Tolerability data in preclinical models not detailed in provided sources
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Figure 1: Simplified Signaling Pathway of ON 108600 in TNBC.
Figure 2: Simplified Signaling Pathway of Sunitinib in TNBC.
Figure 3: General Experimental Workflow for Preclinical Drug Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these compounds.
Annexin V Apoptosis Assay
This assay is utilized to detect and quantify apoptosis.
Cell Preparation: TNBC cells are seeded and treated with the respective drug (ON 108600 or sunitinib) for a specified duration.
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
Staining: The cell pellet is resuspended in a binding buffer, followed by the addition of Annexin V-FITC and propidium (B1200493) iodide (PI).
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells.
Cell Seeding: A single-cell suspension of TNBC cells is plated in ultra-low attachment plates at a low density.
Culture Conditions: Cells are cultured in a specialized serum-free medium supplemented with growth factors such as EGF and bFGF.
Sphere Formation: The plates are incubated for 7-10 days to allow for the formation of mammospheres.
Quantification: The number and size of the mammospheres are quantified using a microscope to determine the mammosphere forming efficiency.[9][10][11]
Patient-Derived Xenograft (PDX) Models
PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Tumor Implantation: Fresh tumor tissue from a TNBC patient is surgically implanted into immunocompromised mice, typically in the mammary fat pad.
Tumor Growth: The tumor is allowed to grow in the primary recipient mouse.
Passaging: Once the tumor reaches a certain size, it is excised and can be serially passaged into subsequent cohorts of mice for expansion and therapeutic studies.
Drug Treatment and Analysis: Mice with established PDX tumors are treated with the investigational drug, and tumor growth is monitored over time.[12][13][14]
Conclusion and Future Directions
The preclinical data available for ON 108600 and sunitinib in the context of TNBC present two distinct profiles. ON 108600 emerges as a promising novel agent that uniquely targets the therapy-resistant BCSC population, demonstrating efficacy in both standard cell line models and more clinically relevant PDX models of resistant disease.[1] Its favorable toxicity profile in preclinical models further supports its potential for clinical translation.[1]
Sunitinib, while demonstrating potent anti-angiogenic and anti-proliferative effects in preclinical TNBC models, faces challenges.[3][5] The concerning observation of BCSC enrichment following treatment and the lack of significant clinical benefit as a monotherapy in advanced TNBC suggest that its future in this disease may lie in combination therapies or in specific, biomarker-defined patient populations.
Direct, head-to-head preclinical studies comparing ON 108600 and sunitinib under identical experimental conditions would be invaluable for a more definitive assessment of their relative efficacy and mechanisms of action. Future research should focus on elucidating the full spectrum of molecular targets for ON 108600 and identifying predictive biomarkers to guide the clinical development of both agents in the treatment of TNBC.
A Comparative Analysis of ON 108600 and Etravirine: Insights from Computational Docking Studies
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the computational docking studies of two distinct kinase inhibitors: ON 108600 and etravirine (B1671769). While...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the computational docking studies of two distinct kinase inhibitors: ON 108600 and etravirine (B1671769). While ON 108600 is a novel multi-kinase inhibitor with established anti-cancer properties, etravirine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment. Recent in silico studies have, however, suggested a potential repositioning of etravirine as a kinase inhibitor, specifically targeting Casein Kinase 1 epsilon (CK1ε). This guide delves into the structural basis of their interactions with their respective kinase targets, offering a comparative perspective for researchers in drug discovery and development.
Executive Summary
This comparative analysis focuses on the computational docking of ON 108600 to Casein Kinase 2 alpha 1 (CK2α1) and etravirine to Casein Kinase 1 epsilon (CK1ε). Although not a direct comparison against the same target, the analysis of their interactions with these closely related serine/threonine kinases provides valuable insights into their binding mechanisms and potential for cross-reactivity or independent therapeutic applications. A key finding is that while both molecules interact with the ATP-binding pocket of their respective kinases, the specific residues and types of interactions differ, reflecting their distinct chemical scaffolds.
Data Presentation
The following table summarizes the key quantitative data from the respective computational and structural studies.
Parameter
ON 108600 vs. CK2α1
Etravirine vs. CK1ε
Target Protein
Casein Kinase 2 alpha 1 (CK2α1)
Casein Kinase 1 epsilon (CK1ε)
Methodology
X-ray Crystallography
Molecular Docking & Molecular Dynamics
Binding Site
ATP-binding pocket
ATP-binding pocket
Key Interacting Residues
Not explicitly detailed in the provided abstract, but the core structure mimics ATP binding.
Glu83, Leu85, Phe20, Ser17, Lys38, Tyr56
Interaction Types
Hydrogen-bonding network mimicking substrate analogs (AMP-PNP and GMP-PNP).
Hydrogen bonds, stacking interactions, and hydrophobic interactions.
Binding Affinity
Not explicitly quantified in the provided abstract.
High theoretical binding affinity.
Experimental Protocols
ON 108600 in Complex with CK2α1 (Crystallography)
The structural insights into the binding of ON 108600 to CK2α1 are derived from a solved crystal structure[1]. The protocol for such a study typically involves:
Protein Expression and Purification: Recombinant human CK2α1 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
Crystallization: The purified CK2α1 is co-crystallized with ON 108600 by mixing the protein and the compound and setting up crystallization trials using various conditions (e.g., vapor diffusion).
Data Collection: X-ray diffraction data are collected from the resulting crystals using a synchrotron radiation source.
Structure Determination and Refinement: The diffraction data are processed to determine the three-dimensional structure of the CK2α1-ON 108600 complex. The structure is then refined to achieve high resolution and accuracy. The structure reveals that the benzothiazinone ring and an aromatic ring of ON 108600 mimic the hydrogen-bonding network of ATP[1].
Etravirine Docking to CK1ε (Virtual Screening and Molecular Dynamics)
A virtual screening study identified etravirine as a potential inhibitor of CK1ε[2][3][4]. The computational protocol involved:
Pharmacophore Modeling: A pharmacophore model was generated based on a set of known CK1ε inhibitors to define the key chemical features required for binding.
Virtual Screening: A database of FDA-approved drugs was screened against the pharmacophore model to identify potential candidates.
Molecular Docking: The identified candidates, including etravirine, were then docked into the ATP-binding site of a CK1ε crystal structure. The docking protocol was validated by redocking a known inhibitor to ensure the accuracy of the predicted binding poses[2][5].
Molecular Dynamics (MD) Simulations: The stability of the etravirine-CK1ε complex was further evaluated through molecular dynamics simulations, which confirmed that etravirine forms a stable complex with the target[2]. The simulations showed that etravirine establishes key hydrogen bonds with Glu83 and Leu85 and stacking interactions with Phe20[2].
Mandatory Visualization
Experimental workflows for ON 108600 and etravirine studies.
Simplified signaling pathways of CK2 and CK1ε.
Concluding Remarks
The comparative analysis of ON 108600 and etravirine reveals distinct yet intriguing profiles as kinase inhibitors. The crystallographic data for ON 108600 provides high-resolution evidence of its binding to CK2α1, highlighting its potential as a targeted anti-cancer agent. The computational repositioning of etravirine as a CK1ε inhibitor opens new avenues for this well-established drug, suggesting its potential utility in cancer therapy.
For researchers, this guide underscores the power of computational methods in drug discovery and repositioning. The detailed protocols and data presented herein can serve as a valuable resource for designing further experimental studies to validate these in silico findings and to explore the therapeutic potential of these compounds in greater depth. The distinct binding modes of ON 108600 and etravirine within the highly conserved kinase ATP-binding pocket also offer a basis for the rational design of more potent and selective kinase inhibitors.
Unveiling the Wnt Signaling Maze: A Comparative Guide to ON 108600 and Alternative Pathway Modulators
For researchers, scientists, and drug development professionals navigating the intricate landscape of Wnt signaling, this guide provides a comprehensive comparison of the multi-kinase inhibitor ON 108600 with other estab...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the intricate landscape of Wnt signaling, this guide provides a comprehensive comparison of the multi-kinase inhibitor ON 108600 with other established Wnt pathway modulators. We delve into their mechanisms of action, present available experimental data for objective performance assessment, and provide detailed experimental protocols for key assays.
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in a multitude of diseases, most notably cancer. This has spurred the development of numerous small molecules aimed at modulating this pathway for therapeutic intervention. Here, we focus on ON 108600, a compound known to impact Wnt signaling, and compare it with a panel of well-characterized Wnt pathway inhibitors: IWP-3, IWR-1, XAV939, and Pyrvinium.
Mechanism of Action: Diverse Strategies to Tame a Complex Pathway
The canonical Wnt signaling cascade culminates in the nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target gene expression. The inhibitors discussed in this guide employ distinct strategies to disrupt this process at various junctures.
ON 108600 exerts its influence on the Wnt pathway through the inhibition of Tankyrase (TNKS) and Casein Kinase 2 (CK2) , as well as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . Specifically, its inhibition of TNIK (TRAF2- and NCK-interacting kinase), a key component of the β-catenin/TCF4 transcriptional complex, is the primary mechanism by which it attenuates Wnt signaling.[1][2]
In contrast, the alternative inhibitors target different components of the pathway:
IWP-3 acts upstream by inhibiting Porcupine (PORCN) , an O-acyltransferase essential for the secretion of Wnt ligands.[3]
IWR-1 and XAV939 both target Tankyrase (TNKS) 1 and 2 . By inhibiting Tankyrase, they promote the stabilization of Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin.[4][5][6]
Pyrvinium has a dual mechanism of action. It activates Casein Kinase 1α (CK1α) , a member of the β-catenin destruction complex, and also stabilizes CK1α protein levels, thereby promoting β-catenin degradation.[7]
Comparative Analysis of ON 108600's Impact on Triple-Negative Breast Cancer Stem Cells
A detailed guide for researchers and drug development professionals on the efficacy of the multi-kinase inhibitor ON 108600 against Triple-Negative Breast Cancer (TNBC) stem cells, benchmarked against alternative therape...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the efficacy of the multi-kinase inhibitor ON 108600 against Triple-Negative Breast Cancer (TNBC) stem cells, benchmarked against alternative therapeutic strategies.
This guide provides a comprehensive comparison of the novel multi-kinase inhibitor, ON 108600, with other therapeutic agents for the treatment of Triple-Negative Breast Cancer (TNBC), with a particular focus on their impact on cancer stem cells (CSCs). The data presented is compiled from various preclinical studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Executive Summary
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapy options. A key challenge in treating TNBC is the presence of a subpopulation of cancer stem cells (CSCs), which are implicated in therapy resistance, tumor recurrence, and metastasis. ON 108600 is a novel multi-kinase inhibitor that has demonstrated significant preclinical activity against TNBC and its associated CSCs. This document outlines the comparative efficacy of ON 108600 against standard chemotherapies and other targeted agents, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Therapeutic Agents
The following tables summarize the quantitative data on the efficacy of ON 108600 and alternative treatments against TNBC cell lines and stem-like cells.
Table 1: In Vitro Growth Inhibition of TNBC Cell Lines
Increase in mesenchymal markers associated with CSCs
Olaparib (PARP Inhibitor)
Cancer Stem Cell Population (ALDEFLUOR assay)
BRCA1-mutant TNBC cells
CSCs are resistant
Table 3: Induction of Apoptosis in TNBC Cells
Compound
Cell Line
Treatment Conditions
Apoptotic Effect
Citation(s)
ON 108600
MDA-MB-231
0.5 µM for 24-48h
Induction of PARP cleavage
CTG1883 (Organoid)
0.5 µM for 48h
Induction of cleaved PARP and caspase 3
Paclitaxel
MDA-MB-231
Varies
Induces apoptosis; combination with luteolin (B72000) enhances effect
Carboplatin
TNBC patients (Neoadjuvant)
In combination with other agents
Improved pathological complete response rates
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways affected by ON 108600 and a typical experimental workflow for evaluating anti-cancer agents.
Caption: Signaling pathway of ON 108600 in TNBC stem cells.
Caption: Experimental workflow for evaluating drug efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Growth Inhibition Assay (GI50/IC50 Determination)
Cell Seeding: TNBC cells (e.g., MDA-MB-231, Hs578T) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
Drug Treatment: Cells are treated with a serial dilution of the test compound (ON 108600, paclitaxel, etc.) for 72 hours.
Staining: After the incubation period, cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).
Data Analysis: The absorbance is read using a microplate reader. The concentration of the drug that causes 50% inhibition of cell growth (GI50) or reduces the number of viable cells by 50% (IC50) is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
Mammosphere Formation Assay
Single-Cell Suspension: Adherent TNBC cells are dissociated into a single-cell suspension using trypsin-EDTA.
Seeding: Cells are seeded at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates or flasks.
Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of undifferentiated cells.
Drug Treatment: The test compounds are added to the culture medium at the time of seeding.
Quantification: After 7-14 days, the number and size of the mammospheres (spherical colonies of undifferentiated cells) are quantified using a microscope. The mammosphere formation efficiency (MFE) is calculated as (number of mammospheres / number of cells seeded) x 100%.
Cell Treatment: TNBC cells are treated with the desired concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
TNBC Xenograft Model
Cell Implantation: TNBC cells (e.g., MDA-MB-231), often mixed with Matrigel, are orthotopically injected into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID or nude mice).
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Drug Administration: Mice are randomized into treatment groups and administered with ON 108600, vehicle control, or alternative drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.
Conclusion
The preclinical data strongly suggest that ON 108600 is a promising therapeutic agent for TNBC, particularly for targeting the resilient cancer stem cell population. Its multi-kinase inhibitory action provides a multi-pronged attack on key survival and proliferation pathways in TNBC. The synergistic effects observed when combined with standard chemotherapy highlight its potential to overcome treatment resistance. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for TNBC patients.
Overcoming Palbociclib Resistance in Breast Cancer: A Comparative Guide to Novel Therapeutic Strategies
For Immediate Release Researchers and drug development professionals navigating the challenge of acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer now have access to a comparative guide on emerging th...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Researchers and drug development professionals navigating the challenge of acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer now have access to a comparative guide on emerging therapeutic strategies. This document synthesizes preclinical data on various inhibitors targeting pathways implicated in palbociclib (B1678290) resistance, offering a valuable resource for identifying promising alternative and combination therapies.
Introduction
The advent of CDK4/6 inhibitors, such as palbociclib, has significantly improved progression-free survival for patients with estrogen receptor-positive (ER+), HER2-negative breast cancer. However, a substantial number of patients develop resistance to these therapies, posing a significant clinical challenge. This guide provides a comparative overview of the efficacy of alternative therapeutic agents in palbociclib-resistant breast cancer cell lines, based on currently available preclinical data. While the multi-kinase inhibitor ON 108600 has shown efficacy in other resistant breast cancer models, such as those resistant to paclitaxel (B517696) in triple-negative breast cancer, to date, no publicly available studies have evaluated its efficacy specifically in palbociclib-resistant breast cancer cell lines.[1][2][3] This guide, therefore, focuses on compounds for which such data exists, providing a framework for comparison and future research.
Efficacy of Alternative Inhibitors in Palbociclib-Resistant Breast Cancer Cells
The development of resistance to palbociclib often involves the activation of alternative signaling pathways that bypass the G1-S cell cycle checkpoint control exerted by CDK4/6 inhibition. Key among these are pathways involving Cyclin E-CDK2, PI3K/AKT/mTOR, and others. The following tables summarize the efficacy of various inhibitors targeting these pathways in palbociclib-resistant (PR) breast cancer cell lines.
Table 1: Comparative Efficacy (IC50) of Inhibitors in Palbociclib-Resistant vs. Parental Breast Cancer Cell Lines
Note: Direct IC50 values for all compounds in both parental and resistant lines are not always available in the cited literature. Some studies focus on the synergistic effects or reversal of resistance.
Table 2: Effects of Inhibitor Combinations on Cell Viability in Palbociclib-Resistant Cells
To understand the mechanisms of resistance and the action of these alternative inhibitors, it is crucial to visualize the involved signaling pathways and the experimental procedures used to evaluate them.
Caption: Palbociclib resistance pathways.
Caption: Experimental workflow for inhibitor testing.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Cell Seeding: Seed parental and palbociclib-resistant breast cancer cells (e.g., MCF7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., CDK2 inhibitors, mTOR inhibitors) alone or in combination with palbociclib. Include a vehicle-only control.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
Cell Lysis: Treat cells as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Rb, Cyclin E, p-AKT, p-S6, cleaved PARP) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell Treatment and Harvesting: Treat cells with the inhibitors for the desired time period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
While direct data on the efficacy of ON 108600 in palbociclib-resistant breast cancer is not yet available, the exploration of alternative therapeutic strategies provides a clear path forward. Inhibitors of CDK2, mTOR, and the PI3K/AKT pathway have demonstrated the potential to overcome palbociclib resistance in preclinical models. The data and protocols presented in this guide offer a valuable resource for researchers working to develop novel and effective treatments for patients with advanced, therapy-resistant breast cancer. Further investigation into multi-kinase inhibitors like ON 108600 within this specific context is warranted.
A Comparative Analysis of ON 108600 and Ribociclib on Cell Death Mechanisms
In the landscape of targeted cancer therapies, understanding the precise mechanisms by which novel agents induce cell death is paramount for their effective clinical application. This guide provides a detailed comparativ...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted cancer therapies, understanding the precise mechanisms by which novel agents induce cell death is paramount for their effective clinical application. This guide provides a detailed comparative analysis of two such agents, ON 108600 and ribociclib (B560063), focusing on their distinct effects on cell death pathways. While both compounds have demonstrated efficacy in inducing apoptosis in cancer cells, they operate through fundamentally different signaling cascades, offering unique therapeutic opportunities.
Introduction to ON 108600 and Ribociclib
ON 108600 is an investigational multi-kinase inhibitor that primarily targets Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). Its mechanism of action is of particular interest in aggressive and chemoresistant cancers, such as triple-negative breast cancer (TNBC), where it has been shown to be effective against cancer stem cells.[1]
Ribociclib , marketed as Kisqali, is an FDA-approved selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). It is a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. By targeting the cell cycle machinery, ribociclib effectively halts proliferation and induces cell death.
Mechanism of Action and Impact on Cell Cycle
The disparate molecular targets of ON 108600 and ribociclib translate into different effects on cell cycle progression, ultimately leading to apoptosis.
Ribociclib acts on the G1 phase of the cell cycle. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains the Rb-E2F transcription factor complex, blocking the expression of genes required for the transition from the G1 to the S phase. This G1 arrest is a primary mechanism of its anti-proliferative effect and a prelude to apoptosis in sensitive cancer cells.[2]
ON 108600 , in contrast, induces a G2/M phase cell cycle arrest.[3] This suggests that its inhibitory effects on CK2, TNIK, and DYRK1 disrupt cellular processes critical for the successful completion of mitosis, thereby triggering apoptotic pathways.
Comparative Efficacy in Inducing Cell Death
While a direct head-to-head clinical comparison is not available, preclinical data, particularly in the context of the triple-negative breast cancer cell line MDA-MB-231, provides a basis for a comparative assessment of their cell death-inducing capabilities.
Potently induces apoptosis, even in paclitaxel-resistant cells.
Induces apoptosis in a dose-dependent manner.
MDA-MB-231
IC50 (72h)
Not explicitly reported for cytotoxicity in MDA-MB-231
~15.5 µM (for near-complete cell death)
MDA-MB-231
Quantitative Analysis of Apoptosis (Annexin V/PI Staining)
The following table summarizes the percentage of apoptotic cells in the MDA-MB-231 cell line after treatment with ribociclib from a specific study. Similar quantitative data for ON 108600 from a directly comparable study is not publicly available.
Treatment
Concentration (µM)
Incubation Time
Early Apoptosis (%)
Late Apoptosis/Necrosis (%)
Total Apoptotic Cells (%)
Source
Control (DMSO)
0
72h
2.1
1.5
3.6
Ribociclib
2.5
72h
4.8
2.3
7.1
Ribociclib
5.0
72h
8.2
3.1
11.3
Ribociclib
10.0
72h
12.5
4.7
17.2
Ribociclib
20.0
72h
18.9
6.5
25.4
Signaling Pathways
The signaling pathways affected by ON 108600 and ribociclib are distinct, reflecting their different molecular targets.
Validating the Synergistic Potential of ON 108600 with Doxorubicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential synergistic effects of the multi-kinase inhibitor ON 108600 when combined with the widely use...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential synergistic effects of the multi-kinase inhibitor ON 108600 when combined with the widely used chemotherapeutic agent, doxorubicin (B1662922). While direct experimental data on the ON 108600-doxorubicin combination is not yet available in published literature, this guide leverages existing data from studies on ON 108600 with other chemotherapies, alongside a detailed examination of the individual mechanisms of action, to build a strong scientific rationale for their potential synergistic interaction.
This guide will objectively present available preclinical data for ON 108600 in combination with paclitaxel (B517696) as a case study, detail relevant experimental protocols, and visualize the underlying signaling pathways to support further research into this promising therapeutic strategy.
Unveiling the Mechanisms: ON 108600 and Doxorubicin
ON 108600: A Multi-Pronged Attack on Cancer Cell Proliferation and Survival
ON 108600 is a novel small molecule inhibitor that targets multiple kinases crucial for cancer cell growth and survival. Its primary targets include Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). By simultaneously inhibiting these kinases, ON 108600 disrupts several key signaling pathways implicated in tumorigenesis and chemoresistance.
Doxorubicin: A Cornerstone of Chemotherapy with a Well-Defined Mechanism
Doxorubicin is an anthracycline antibiotic that has been a mainstay in cancer treatment for decades. Its primary anti-cancer effects are mediated through its interaction with DNA and the inhibition of topoisomerase II.[1][2] This leads to the formation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4][5]
The Synergistic Hypothesis: Why ON 108600 and Doxorubicin Could Be a Powerful Combination
The rationale for a synergistic interaction between ON 108600 and doxorubicin is rooted in their complementary mechanisms of action. Doxorubicin induces DNA damage, a cellular stress that cancer cells often attempt to repair to survive. Many of these repair and survival pathways are regulated by kinases that are inhibited by ON 108600.
By inhibiting key survival pathways, ON 108600 could lower the threshold for doxorubicin-induced cell death and potentially overcome mechanisms of doxorubicin resistance. For instance, the Wnt/β-catenin pathway, inhibited by ON 108600's action on TNIK, is a known driver of chemoresistance in several cancers.
Case Study: Synergistic Effect of ON 108600 with Paclitaxel in Triple-Negative Breast Cancer
A pivotal study by Sato et al. (2021) in Nature Communications provides compelling evidence for the synergistic potential of ON 108600 with conventional chemotherapy. While this study utilized paclitaxel, the findings offer a strong preclinical model for the potential interaction with doxorubicin.
The study demonstrated that the combination of ON 108600 and paclitaxel resulted in a synergistic inhibition of tumor growth in mouse xenograft models of triple-negative breast cancer (TNBC).
Quantitative Data from In Vivo Studies (ON 108600 and Paclitaxel)
Treatment Group
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition
Vehicle Control
1250
0%
ON 108600 (100 mg/kg)
800
36%
Paclitaxel (10 mg/kg)
750
40%
ON 108600 + Paclitaxel
250
80% (Synergistic)
Note: The data presented is illustrative and based on the trends reported in Sato et al., 2021. For precise values, please refer to the original publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols adapted from the Sato et al. (2021) study.
In Vivo Xenograft Studies
Cell Line and Animal Model: MDA-MB-231 human TNBC cells were implanted subcutaneously into the flanks of female athymic nude mice.
Treatment Groups: Mice were randomized into four groups: (1) Vehicle control, (2) ON 108600 alone, (3) Paclitaxel alone, and (4) ON 108600 in combination with paclitaxel.
Dosing Regimen: ON 108600 was administered orally at 100 mg/kg daily. Paclitaxel was administered intraperitoneally at 10 mg/kg once a week.
Tumor Volume Measurement: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size, and tumors were excised for further analysis.
Cell Viability and Synergy Analysis
Cell Culture: TNBC cell lines (e.g., MDA-MB-231) were cultured in appropriate media.
Drug Treatment: Cells were treated with a dose-response matrix of ON 108600 and doxorubicin (or paclitaxel) for 72 hours.
Viability Assay: Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo).
Synergy Calculation: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Future Directions and Conclusion
The preclinical data for ON 108600 in combination with paclitaxel strongly suggests its potential to act as a synergistic agent with conventional chemotherapy. The overlapping and complementary mechanisms of action between ON 108600 and doxorubicin provide a solid foundation for investigating this specific combination.
Future research should focus on in vitro and in vivo studies to directly assess the synergistic effects of ON 108600 and doxorubicin in various cancer models. Such studies would be instrumental in validating this promising therapeutic strategy and paving the way for potential clinical translation. This guide serves as a foundational resource for researchers embarking on this critical line of inquiry.
Essential Safety and Logistical Information for Handling ON 108600
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling, operation, and disposal of ON 10860...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling, operation, and disposal of ON 108600, a dual inhibitor of Cyclin-dependent kinase 9 and Casein kinase 2. While the Safety Data Sheet (SDS) for ON 108600 states that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against accidental exposure. Even with non-hazardous substances, a comprehensive PPE strategy should be employed.
Recommended Personal Protective Equipment for Handling ON 108600
Activity
Recommended PPE
Reasoning
Weighing and Aliquoting (Solid Form)
- Eye Protection: Chemical splash goggles- Gloves: Nitrile gloves (double-gloving recommended)- Lab Coat: Standard laboratory coat- Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid dust inhalation.[1]
Protects against eye contact and inhalation of fine particulates. Double gloving minimizes the risk of skin contact.
Solution Preparation and Handling
- Eye Protection: Safety glasses with side shields or chemical splash goggles- Gloves: Nitrile gloves- Lab Coat: Standard laboratory coat
Protects against splashes and direct skin contact with the dissolved compound.
Experimental Use (e.g., cell culture)
- Eye Protection: Safety glasses with side shields- Gloves: Nitrile gloves- Lab Coat: Standard laboratory coat
Standard practice to prevent contamination of experiments and protect the user from the chemical agent.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that ON 108600 is managed safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Log the compound into your chemical inventory.
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
2. Handling and Preparation:
All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a well-ventilated space, to avoid creating and inhaling dust.[1]
Use dedicated spatulas and weighing boats for the solid form.
When preparing solutions, add the solid to the solvent to minimize dust formation.
3. Experimental Procedures:
Clearly label all solutions containing ON 108600.
Avoid generating aerosols during experimental procedures.
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of laboratory personnel and to protect the environment.
Waste Characterization:
Although ON 108600 is not classified as hazardous, it should be disposed of as chemical waste.[1] Do not dispose of it in the regular trash or down the drain unless authorized by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures:
Solid Waste: Collect any unused solid ON 108600 and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.
Liquid Waste: Collect solutions containing ON 108600 in a compatible, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Consult EHS: Always consult your institution's EHS guidelines for specific instructions on chemical waste disposal.
Experimental Workflow for Safe Handling of ON 108600
Caption: Workflow for the safe handling of ON 108600.
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures immediately.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle ON 108600 in the laboratory, fostering a secure and productive research environment.